Product packaging for 7-Chloro-4-(piperazin-1-yl)quinoline(Cat. No.:CAS No. 837-52-5)

7-Chloro-4-(piperazin-1-yl)quinoline

Número de catálogo: B128142
Número CAS: 837-52-5
Peso molecular: 247.72 g/mol
Clave InChI: DNXNPMDUDGUXOB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

7-Chloro-4-(piperazin-1-yl)quinoline (CAS 837-52-5) is a versatile chemical scaffold of significant importance in medicinal chemistry and drug discovery. This compound serves as a critical synthetic intermediate for the development of novel therapeutic agents, particularly in the fields of antiparasitic and anticancer research. As a core structural motif, this quinoline derivative is a fundamental building block for the synthesis of hybrid antiprotozoal agents. It has been utilized in the design of compounds that demonstrate potent activity against Plasmodium falciparum , the parasite responsible for malaria, as well as Entamoeba histolytica , which causes amoebiasis . The molecule's value lies in its ability to be linked with other pharmacophores, such as sulfonamide groups, to create hybrid molecules with dual mechanisms of action, a strategy known as covalent bitherapy . Beyond antiparasitic applications, this compound is a key precursor in the development of potential anticancer therapeutics. Derivatives have been synthesized and evaluated as inhibitors of VEGFR-II (Vascular Endothelial Growth Factor Receptor-2), a valuable target in cancer management . These derivatives have shown promising in vitro cytotoxic activity against human cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) . The broad pharmacological profile of this scaffold also extends to other areas, including anti-HIV, antidiabetic, and sirtuin inhibition activity . The compound is supplied with guaranteed high purity and is accompanied by comprehensive analytical data to ensure identity and quality for research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14ClN3 B128142 7-Chloro-4-(piperazin-1-yl)quinoline CAS No. 837-52-5

Propiedades

IUPAC Name

7-chloro-4-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXNPMDUDGUXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353336
Record name 7-chloro-4-(piperazin-1-yl)quinoline
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Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837-52-5
Record name 7-Chloro-4-(piperazin-1-yl)quinoline
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Record name 7-chloro-4-(piperazin-1-yl)quinoline
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Record name 7-chloro-4-(piperazin-1-yl)quinoline
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Record name 7-CHLORO-4-(PIPERAZIN-1-YL)QUINOLINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-4-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-chloro-4-(piperazin-1-yl)quinoline, a key intermediate in the manufacturing of several active pharmaceutical ingredients, most notably the antimalarial drug piperaquine. This document details various synthetic methodologies, purification techniques, and analytical characterization protocols.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the nucleophilic aromatic substitution of 4,7-dichloroquinoline with piperazine. Several methods have been reported, varying in solvents, reaction times, and work-up procedures, which in turn affect the yield and purity of the final product. A significant challenge in the synthesis is the potential formation of a dimeric impurity and the removal of excess piperazine.

A summary of various reported synthetic protocols is presented in Table 1.

Table 1: Comparison of Synthetic Protocols for this compound

Starting MaterialsSolventReagents/ConditionsReaction TimeYield (%)Reference
4,7-dichloroquinoline, piperazine (4 equiv.)Phenol-Not SpecifiedNot SpecifiedU.S. Pat. No. 3,331,843
4,7-dichloroquinoline, piperazine (10M excess)EthoxyethanolReflux, followed by basification with NaOH24 hNot SpecifiedSingh T., et al., J. Med. Chem., 1971
4,7-dichloroquinoline, piperazineN-methyl-2-pyrrolidinoneHighly diluted conditionsNot Specified54%Liu Y., et al., Molecules, 2008[1]
4,7-dichloroquinoline, piperazine (5 equiv.)MethanolReflux5 h80%Sunduru N., et al., Bioorg. Med. Chem., 2009[1]
4,7-dichloroquinoline, piperazine (3:1 mixture)IsopropanolReflux in the presence of potassium carbonateNot Specified82-86%WO09050734[1]
4,7-dichloroquinoline, piperazineIsopropanolReflux in the presence of potassium carbonate36 h95%US2006/270852[1]
4,7-dichloroquinoline, piperazineMethanolReflux8 h86%Patent EP2504450A1[1][2]
4,7-dichloroquinoline (1 equiv.), piperazine (3 equiv.)2-propanolGentle reflux4 hNot SpecifiedChen et al. (1982)[3]
Experimental Protocols

Protocol 1: Synthesis in Methanol [1][2]

  • A mixture of 4,7-dichloroquinoline and 5 equivalents of piperazine in methanol is heated to reflux.

  • The reaction is maintained at reflux for 8 hours.

  • After cooling to room temperature, the resulting suspension is filtered.

  • The solvent is removed under reduced pressure.

  • The resulting oil is washed with water until a solid precipitate forms.

  • The precipitate is filtered and washed with water to yield crystalline this compound.

Protocol 2: Synthesis in 2-propanol [3]

  • A solution of 4,7-dichloroquinoline (1 equivalent) and piperazine (3 equivalents) in 2-propanol is heated to a gentle reflux for 4 hours.

  • The solution is then cooled to room temperature.

  • Ethyl acetate is added, and the reaction mixture is stirred at room temperature for 14 hours.

  • The mixture is transferred to a separatory funnel and washed three times with water.

  • The organic layer is dried over anhydrous sodium sulfate.

  • Removal of the solvent in vacuo yields the product as pale yellow crystals.

  • The crude product can be recrystallized from 2-propanol.

Characterization of this compound

The structural confirmation and purity assessment of this compound are performed using various analytical techniques.

Table 2: Characterization Data for this compound

TechniqueDataReference
¹H NMR (CDCl₃, 200 MHz)δ 8.58 (d, J=5.1 Hz, 1H), 8.02 (d, J=2.2 Hz, 1H), 7.94 (d, J=9.0 Hz, 1H), 7.40 (dd, J=2.2 Hz, J=9.0 Hz, 1H), 6.81 (d, J=5.1 Hz, 1H), 3.16 (s, 8H), 1.92 (bs, 1H)Patent EP2504450A1[1][2]
¹H NMR (CDCl₃)δ 8.68 (d, J = 4.8 Hz, 1H), 8.01 (d, J = 9.2 Hz, 1H), 7.69 (d, J = 2.4 Hz, 1H), 7.55 (dd, J = 9.2, 2.4 Hz, 1H), 6.96 (d, J = 4.8 Hz, 1H), 3.12–2.93 (m, 8H)Chen et al. (1982)[3]
Melting Point 113.5-114.5 °C (pure derivative)U.S. Pat. No. 3,331,843[4]
160-162 °CSunduru N., et al., Bioorg. Med. Chem., 2009[1][4]
112-114 °CChen et al. (1982)[3]
Polymorphism Crystalline Forms A, B, C, and D have been identified with distinct X-ray powder diffraction (XRPD) patterns.[1][2]Patent EP2504450A1[1][2]
Gas Chromatography Used to assess the content of remaining piperazine starting material.[1][2]Patent EP2504450A1[1][2]
Mass Spectrometry & Elemental Analysis Mentioned as characterization techniques for derivatives.[5][6]MDPI[5], PubMed[6]
Experimental Protocols for Characterization

¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrument: A standard NMR spectrometer (e.g., 200 MHz or higher).

  • Data Acquisition: Acquire the proton NMR spectrum using standard parameters.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.

Gas Chromatography for Residual Piperazine Analysis [1][2]

  • Sample Solution Preparation: Dissolve 50 mg of this compound in 10 ml of ethyl acetate.

  • Standard Solution Preparation: Prepare a standard solution of piperazine in ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 320 °C

    • Detector Temperature: 320 °C

  • Analysis: Inject both the sample and standard solutions into the gas chromatograph to determine the amount of residual piperazine.

Visualization of Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4_7_DCQ 4,7-dichloroquinoline ReactionVessel Reaction in Solvent (e.g., Methanol, Isopropanol) 4_7_DCQ->ReactionVessel Piperazine Piperazine Piperazine->ReactionVessel Filtration Filtration ReactionVessel->Filtration SolventRemoval Solvent Removal Filtration->SolventRemoval Washing Washing with Water SolventRemoval->Washing Recrystallization Recrystallization (Optional) Washing->Recrystallization FinalProduct This compound Washing->FinalProduct Recrystallization->FinalProduct

Caption: Chemical synthesis workflow for this compound.

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_physical Physical & Structural Analysis Sample This compound Sample NMR ¹H NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS GC Gas Chromatography (Residual Piperazine) Sample->GC MP Melting Point Determination Sample->MP XRPD X-ray Powder Diffraction (Polymorphism) Sample->XRPD Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Provides structural information Molecular_Weight Molecular_Weight MS->Molecular_Weight Confirms molecular weight Purity_Assessment Purity_Assessment GC->Purity_Assessment Quantifies impurities Purity_Identification Purity_Identification MP->Purity_Identification Indicates purity and identity Crystalline_Form Crystalline_Form XRPD->Crystalline_Form Identifies crystalline form

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-4-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-4-(piperazin-1-yl)quinoline is a critical heterocyclic amine that serves as a fundamental scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, antiviral, and antidiabetic properties.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an examination of its role as a signaling pathway inhibitor. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₃H₁₄ClN₃PubChem[2]
Molecular Weight 247.72 g/mol PubChem[2]
CAS Number 837-52-5PubChem[2]
Appearance Pale yellow crystalsN/A
Melting Point 112–114 °CDongre et al., 2007[3]
160-162 °CSunduru N., et al., 2009[4]
Boiling Point No data availableBLDpharm[5]
Solubility Soluble in DMSOGlpBio
logP (calculated) 2.4PubChem[2]
pKa No experimental data availableN/A

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of chemical compounds. This section provides methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

The most common method for the synthesis of this compound is through the nucleophilic aromatic substitution of 4,7-dichloroquinoline with piperazine.[6]

Materials:

  • 4,7-dichloroquinoline

  • Piperazine (anhydrous)

  • 2-Propanol (isopropyl alcohol)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water (deionized)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 4,7-dichloroquinoline (1 equivalent) and piperazine (3 equivalents).

  • Add 2-propanol to the flask to serve as the solvent.

  • Heat the reaction mixture to a gentle reflux with continuous stirring for approximately 4-5 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add ethyl acetate to the reaction mixture and stir for an extended period (e.g., 14 hours) at room temperature.

  • Transfer the mixture to a separatory funnel and wash it sequentially with water (3 times).

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent like 2-propanol to obtain pale yellow crystals of this compound.[3]

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.[7]

Materials:

  • Purified this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus or Thiele tube with heating oil

  • Thermometer

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm.[8]

  • Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer immersed in a Thiele tube.[7]

  • Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[7]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[7]

Determination of Solubility

Solubility is a key parameter that affects a drug's bioavailability.

Materials:

  • This compound

  • A range of solvents (e.g., water, DMSO, ethanol, methanol)

  • Test tubes

  • Vortex mixer

  • Water bath

Procedure:

  • Place a small, accurately weighed amount of this compound (e.g., 1 mg) into a test tube.

  • Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

  • Vigorously mix the contents using a vortex mixer for 1-2 minutes.

  • Observe if the solid has completely dissolved.

  • If the solid has not dissolved, gently warm the test tube in a water bath and mix again. Note if dissolution occurs upon heating.

  • If the solid remains undissolved, incrementally add more solvent and repeat the mixing and observation steps until the solid dissolves completely.

  • The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mM).

Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability. The shake-flask method is the traditional approach.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pH 7.4 buffer, pre-saturated with n-octanol)

  • Separatory funnel

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of this compound of known concentration in the aqueous buffer.

  • Add equal volumes of the aqueous stock solution and the water-saturated n-octanol to a separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely.

  • Carefully collect both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.[9]

Biological Activity and Signaling Pathways

This compound and its derivatives are known to exhibit a range of biological activities. One of the notable mechanisms of action for some of its derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[7]

Inhibition of VEGFR-2 Signaling

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. VEGFR-2 is a receptor tyrosine kinase that plays a central role in mediating the pro-angiogenic effects of VEGF-A.[5] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, which in turn activates several downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK pathway, leading to endothelial cell proliferation, migration, and survival.[10][11]

Derivatives of this compound have been shown to act as inhibitors of VEGFR-2, thereby blocking these downstream signaling events and inhibiting angiogenesis. This makes them promising candidates for anticancer drug development.

VEGFR2_Inhibition VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Compound 7-Chloro-4-(piperazin-1-yl) quinoline Derivative Compound->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials.[12]

This technical guide provides a foundational understanding of the physicochemical properties and biological context of this compound. Further research into its derivatives and their mechanisms of action will continue to be a valuable endeavor in the field of drug discovery.

References

The Core Mechanism of 7-Chloro-4-(piperazin-1-yl)quinoline in Combating Malaria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent global health threat of malaria, exacerbated by the emergence and spread of drug-resistant Plasmodium falciparum strains, necessitates the continuous development of novel and effective antimalarial agents. The 4-aminoquinoline scaffold, the cornerstone of widely used antimalarials like chloroquine, remains a critical pharmacophore in the design of new therapeutic strategies. This technical guide delves into the core mechanism of action of 7-chloro-4-(piperazin-1-yl)quinoline, a significant derivative of the 4-aminoquinoline class, highlighting its interaction with parasitic targets and its potential to circumvent existing resistance mechanisms. The incorporation of a piperazine moiety offers unique physicochemical properties that can influence the drug's efficacy and pharmacokinetic profile.

Core Mechanism of Action: Inhibition of Heme Detoxification

The primary antimalarial action of this compound, akin to other quinoline-based drugs, is centered on the disruption of the parasite's hemoglobin digestion process within the intraerythrocytic stages of its lifecycle.[1][2]

During its growth in red blood cells, the malaria parasite digests copious amounts of host hemoglobin in its acidic food vacuole to obtain essential amino acids.[1][3] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself from the damaging effects of this heme, the parasite detoxifies it by polymerizing it into an insoluble, inert crystalline substance called hemozoin, also known as malaria pigment.[2][3]

This compound, being a weak base, readily traverses the red blood cell and parasite membranes and accumulates to high concentrations within the acidic environment of the parasite's food vacuole through a process of ion trapping.[1][4] Once inside, the protonated form of the compound is thought to interfere with hemozoin formation through several proposed mechanisms:

  • Capping Hemozoin Growth: The quinoline ring can bind to the growing faces of the hemozoin crystal, effectively capping it and preventing further heme monomers from being added.[5][6][7]

  • Complexation with Free Heme: The compound can form a complex with free heme, and this complex may be more effective at capping the growing hemozoin crystal than the drug alone. This complex is also highly toxic to the parasite and can disrupt membrane function.[5][8]

The inhibition of heme polymerization leads to the accumulation of toxic free heme within the food vacuole.[4][9] This buildup of free heme is believed to kill the parasite through several mechanisms, including the generation of reactive oxygen species (ROS) and the lysis of parasitic membranes.[4][9]

The Role of the Piperazine Moiety

The piperazine ring in the this compound structure is a key modification that can influence its antimalarial activity. Piperazine is a nitrogen-containing heterocycle that can be readily modified to alter the compound's physicochemical properties.[10][11] The presence of the piperazine moiety can:

  • Enhance Basicity: The basic nitrogen atoms of the piperazine ring can contribute to the overall basicity of the molecule, potentially enhancing its accumulation in the acidic food vacuole of the parasite.

  • Modulate Lipophilicity: Modifications to the piperazine ring can alter the compound's lipophilicity, which can affect its ability to cross biological membranes and its overall pharmacokinetic profile.

  • Overcome Chloroquine Resistance: Some studies suggest that the presence of a bulky side chain, such as one containing a piperazine ring, can help the molecule evade the efflux pumps that are responsible for chloroquine resistance in some parasite strains.[12]

Quantitative Data: In Vitro Antimalarial Activity

Several studies have synthesized and evaluated the antimalarial activity of derivatives of this compound against various strains of P. falciparum. The following table summarizes some of the reported in vitro activity data.

Compound IDModification on Piperazine RingP. falciparum StrainIC50 (µg/mL)Reference
3c 2-(4-chlorophenyl)-2-oxoethylNot Specified0.18[10]
3d 2-(4-bromophenyl)-2-oxoethylNot Specified0.26[10]
3e 2-(4-fluorophenyl)-2-oxoethylNot Specified0.26[10]
5a 2-hydroxy-2-phenylethylNot Specified0.26[10]
5f 2-(4-nitrophenyl)-2-hydroxyethylNot Specified0.26[10]
Quinine Standard DrugNot Specified0.26[10]

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing (Parasite Lactate Dehydrogenase (pLDH) Assay)

This assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial drugs. It measures the activity of the parasite-specific lactate dehydrogenase enzyme, which is released upon parasite lysis.

Methodology:

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES buffer.

  • Drug Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Assay Setup: In a 96-well microtiter plate, 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the diluted drug solutions. Control wells with no drug and wells with a known antimalarial drug (e.g., chloroquine) are also included.

  • Incubation: The plate is incubated for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • pLDH Assay:

    • After incubation, the plate is frozen at -80°C and thawed at room temperature to lyse the red blood cells and release the pLDH.

    • 100 µL of a reaction mixture containing 3-acetylpyridine adenine dinucleotide (APAD), lactate, diaphorase, and nitroblue tetrazolium (NBT) is added to each well.

    • The plate is incubated in the dark at room temperature for 30-60 minutes.

    • The reaction is stopped by adding 5% acetic acid.

    • The absorbance is read at 650 nm using a microplate reader.

  • Data Analysis: The absorbance values are plotted against the drug concentrations, and the 50% inhibitory concentration (IC50) is calculated using a non-linear regression analysis.

Heme Polymerization Inhibition Assay (β-Hematin Formation Assay)

This assay assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

Methodology:

  • Reagent Preparation:

    • A solution of hemin chloride in DMSO is prepared.

    • A buffer solution (e.g., 0.5 M sodium acetate, pH 4.8) is prepared.

  • Assay Setup: In a 96-well microtiter plate, the test compound at various concentrations is added to the wells.

  • Reaction Initiation: The hemin chloride solution is added to each well, followed by the acetate buffer to initiate the polymerization reaction.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C or 60°C) for a specified period (e.g., 18-24 hours) to allow for β-hematin formation.

  • Quantification of β-Hematin:

    • The plate is centrifuged, and the supernatant containing unreacted heme is removed.

    • The remaining pellet of β-hematin is washed with DMSO to remove any residual unreacted heme.

    • The β-hematin pellet is then dissolved in a solution of NaOH or another suitable solvent.

    • The absorbance of the dissolved β-hematin is measured at a specific wavelength (e.g., 405 nm).

  • Data Analysis: The percentage of inhibition of β-hematin formation is calculated for each drug concentration relative to a no-drug control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration.

Visualizations

Signaling Pathway of this compound Action

G cluster_host Host Erythrocyte cluster_parasite Malaria Parasite cluster_vacuole Digestive Vacuole (Acidic) Drug_outside This compound (Extracellular) Drug_inside Drug Accumulation (Ion Trapping) Drug_outside->Drug_inside Diffusion Inhibition Inhibition of Heme Polymerization Drug_inside->Inhibition Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Heme_accumulation Heme Accumulation Heme->Heme_accumulation Inhibition->Hemozoin Inhibition->Heme_accumulation ROS ROS Generation Heme_accumulation->ROS Membrane_damage Membrane Damage Heme_accumulation->Membrane_damage Death Parasite Death ROS->Death Membrane_damage->Death

Caption: Mechanism of action of this compound.

Experimental Workflow: pLDH Assay

G Start Start Culture Prepare P. falciparum Culture (2% Parasitemia, 2% Hematocrit) Start->Culture Drug Prepare Serial Dilutions of Test Compound Start->Drug Incubate Incubate Culture with Drug (72 hours, 37°C) Culture->Incubate Drug->Incubate Lyse Freeze-Thaw to Lyse Cells and Release pLDH Incubate->Lyse Assay Add pLDH Substrate Mix (APAD, NBT, etc.) Lyse->Assay Read Read Absorbance (650 nm) Assay->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the in vitro pLDH antimalarial susceptibility assay.

Experimental Workflow: Heme Polymerization Inhibition Assay

G Start Start Reagents Prepare Hemin Solution and Acetate Buffer Start->Reagents Drug Prepare Serial Dilutions of Test Compound Start->Drug React Initiate Polymerization (Hemin + Buffer + Drug) Reagents->React Drug->React Incubate Incubate (18-24 hours, 37-60°C) React->Incubate Separate Centrifuge and Remove Supernatant (Unreacted Heme) Incubate->Separate Wash Wash Pellet with DMSO Separate->Wash Dissolve Dissolve β-Hematin Pellet (in NaOH) Wash->Dissolve Read Read Absorbance (405 nm) Dissolve->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the heme polymerization (β-hematin formation) inhibition assay.

Conclusion

The this compound scaffold represents a promising class of antimalarial compounds that leverage the well-established mechanism of heme polymerization inhibition. Their ability to accumulate in the parasite's food vacuole and disrupt this critical detoxification pathway underscores their potential for potent antimalarial activity. The strategic incorporation of the piperazine moiety offers a versatile handle for medicinal chemists to fine-tune the physicochemical properties of these molecules, potentially leading to improved efficacy, oral bioavailability, and the ability to overcome existing drug resistance mechanisms. Further research into the structure-activity relationships of this compound class is warranted to develop next-generation antimalarials that can effectively combat the global challenge of malaria.

References

The 7-Chloro-4-(piperazin-1-yl)quinoline Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-chloro-4-(piperazin-1-yl)quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse range of biologically active compounds. Its unique structural features have been exploited to develop potent agents targeting a wide spectrum of diseases, including malaria, cancer, bacterial and viral infections, and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities of this versatile scaffold, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant cytotoxic activity against various cancer cell lines. A prominent mechanism of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.

Quantitative Anticancer Activity Data
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
4q MCF-7 (Breast)6.502Doxorubicin6.774[1]
4q PC3 (Prostate)11.751Doxorubicin7.7316[1]
4q VEGFR-21.38Sorafenib0.33[1]

Note: Compound 4q is 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone.

Signaling Pathway: VEGFR-2 Inhibition

The inhibition of VEGFR-2 by this compound derivatives disrupts downstream signaling cascades that are essential for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Compound This compound Derivative Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Synthesis_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Derivative Synthesis A 4,7-Dichloroquinoline C This compound A->C Nucleophilic Aromatic Substitution B Piperazine B->C Nucleophilic Aromatic Substitution E Derivative C->E D Electrophile (R-X) D->E Drug_Discovery_Workflow A Compound Library of This compound Derivatives B High-Throughput Screening (Primary Assays) A->B C Hit Identification B->C D Dose-Response Studies (Secondary Assays) C->D Active Compounds E Lead Candidate Selection D->E F Lead Optimization (Structure-Activity Relationship) E->F Promising Leads G Preclinical Development F->G

References

discovery and development of 7-Chloro-4-(piperazin-1-yl)quinoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents.[1][2][3] Derivatives of this core structure have demonstrated a remarkable diversity of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, antiparasitic, anti-HIV, and antidiabetic properties.[1][2][3] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these promising compounds.

Synthesis of this compound Derivatives

The foundational step in the synthesis of this class of compounds is typically the reaction of 4,7-dichloroquinoline with piperazine.[4] This key intermediate, this compound, can then be further modified to create a diverse library of derivatives.[4] A common synthetic strategy involves the amination of 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone with various secondary amines to yield N-substituted-amino-ethanone derivatives.[1][5]

Several synthetic methodologies have been reported, with variations in solvents, reaction times, and purification techniques. For instance, syntheses have been described using reflux in isopropanol with potassium carbonate for 36 hours, or reflux in methanol for 5 hours in the presence of excess piperazine.[6][7] Another approach involves highly diluted conditions in N-methyl-2-pyrrolidinone.[6][7]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Core Intermediate Synthesis cluster_derivatization Derivatization 4,7-dichloroquinoline 4,7-dichloroquinoline Reaction Nucleophilic Substitution 4,7-dichloroquinoline->Reaction Piperazine Piperazine Piperazine->Reaction Intermediate This compound Reaction->Intermediate Derivatization_Reaction Further Reactions Intermediate->Derivatization_Reaction Reagent Secondary Amines / Other Reagents Reagent->Derivatization_Reaction Final_Product Substituted Derivatives Derivatization_Reaction->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Pharmacological Activities and Quantitative Data

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic activity against various human cancer cell lines, particularly breast (MCF-7) and prostate (PC3) cancer.[1][5][8] The anticancer potential of this chemical family is broad, with research focusing on creating hybrid compounds to enhance efficacy.[4][8]

One study reported the synthesis of a series of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives.[5] Among these, compound 4q , identified as 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone, displayed the highest cytotoxicity against both MCF-7 and PC3 cell lines.[1][5] Its activity against MCF-7 cells was comparable to the standard drug doxorubicin.[5]

Table 1: Cytotoxic Activity of Selected this compound Derivatives [5]

CompoundTarget Cell LineIC₅₀ (μM)
4q MCF-7 (Breast Cancer)6.502
4q PC3 (Prostate Cancer)11.751
Doxorubicin (Standard)MCF-7 (Breast Cancer)6.774
Doxorubicin (Standard)PC3 (Prostate Cancer)7.7316
Anti-inflammatory and Analgesic Activities

Certain derivatives have also been investigated for their anti-inflammatory and analgesic properties.[9] Compound 5 , 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, demonstrated significant inhibition of lipopolysaccharide-induced nitric oxide (NO) release in RAW 264.7 murine macrophages.[9] In animal models, this compound exhibited both peripheral and central analgesic effects and reduced carrageenan-induced paw edema.[9]

Table 2: Anti-inflammatory and Analgesic Effects of Compound 5 [9]

ActivityModelDosageResult
Peripheral AnalgesicWrithing Test (Mice)15 and 30 mg/kgInhibition of abdominal writhing comparable to diclofenac sodium.
Central AnalgesicHot-Plate Test (Mice)15 and 30 mg/kgPeak analgesic effect at 45 min, significantly higher than tramadol.
Anti-inflammatoryCarrageenan-induced Paw Edema (Mice)Not specified64% inhibition of edema at 3 hours post-challenge.

Mechanism of Action and Signaling Pathways

VEGFR-II Inhibition in Cancer

A key mechanism for the anticancer activity of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II).[1][5] VEGFR-II is a critical signaling pathway in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-II, these derivatives can effectively cut off the blood supply to tumors. Compound 4q was identified as a potent VEGFR-II inhibitor with an IC₅₀ value of 1.38 μM.[5]

VEGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade VEGFR2 VEGFR-II PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 7-Chloro-4-(piperazin-1-yl) quinoline Derivative (e.g., 4q) Inhibitor->VEGFR2 Inhibits (ATP-binding site)

Caption: Inhibition of the VEGFR-II signaling pathway by quinoline derivatives.

Anti-inflammatory Mechanism

The anti-inflammatory effects of these derivatives are mediated by the suppression of key inflammatory mediators.[9] Compound 5 was shown to inhibit the expression of inducible nitric oxide synthase (iNOS) protein and decrease the gene expression levels of inflammatory markers.[9] It also led to a significant decrease in serum levels of NO and cyclooxygenase-2 (COX-2).[9]

Anti_Inflammatory_Pathway cluster_pathway Inflammatory Cascade LPS LPS (Lipopolysaccharide) Macrophage Macrophage (RAW 264.7) LPS->Macrophage Stimulates iNOS iNOS Gene Expression & Protein Expression Macrophage->iNOS Induces COX2 COX-2 Gene Expression Macrophage->COX2 Induces NO Nitric Oxide (NO) Production iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inhibitor 7-Chloro-4-(piperazin-1-yl) quinoline Derivative (e.g., Cmpd 5) Inhibitor->iNOS Inhibits Inhibitor->COX2 Inhibits

Caption: Anti-inflammatory mechanism via suppression of iNOS and COX-2.

Experimental Protocols

General Procedure for Synthesis of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone Derivatives (4a-t)[5]
  • Synthesis of Intermediate (3): 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone is synthesized as a precursor.

  • Amination Reaction: A mixture of the intermediate (3) (1 mmol) and the appropriate secondary amine (1.2 mmol) in dry acetone (20 mL) containing anhydrous potassium carbonate (2 mmol) is refluxed for 8-12 hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the solvent is evaporated under reduced pressure. The residue is treated with water and extracted with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography or crystallization to afford the target compounds.

  • Characterization: The structures of the synthesized compounds are confirmed by IR, ¹H-NMR, ¹³C-NMR, and HRMS.[5]

In Vitro Anticancer Screening against MCF-7 and PC3 Cell Lines[5]
  • Cell Culture: Human breast cancer (MCF-7) and prostate cancer (PC3) cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10³ cells per well and incubated overnight to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., from 0.1 to 100 μM) for a specified period (e.g., 72 hours).

  • Cytotoxicity Assay: Cell viability is determined using a standard assay, such as the Sulforhodamine B (SRB) or MTT assay.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus compound concentration and analyzing the data using a suitable software program.

VEGFR-II Inhibition Assay[5]
  • Assay Principle: The assay measures the ability of a compound to inhibit the kinase activity of VEGFR-II, typically using a technology like ELISA or a fluorescence-based method.

  • Procedure: The assay is performed in a multi-well plate format. Recombinant human VEGFR-II enzyme, a specific substrate (e.g., a poly-Glu, Tyr peptide), and ATP are incubated in a reaction buffer.

  • Inhibitor Addition: Test compounds are added at various concentrations to the wells. A known VEGFR-II inhibitor (e.g., sorafenib) is used as a positive control.[5]

  • Reaction and Detection: The kinase reaction is initiated by adding ATP and allowed to proceed for a set time at a controlled temperature. The reaction is then stopped, and the amount of phosphorylated substrate is quantified.

  • IC₅₀ Determination: The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor. The IC₅₀ value is determined from the dose-response curve.

In Vitro Nitric Oxide (NO) Inhibitory Assay in RAW 264.7 Cells[9]
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 μg/mL) to induce NO production and incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells. The IC₅₀ value is then determined.

Conclusion and Future Perspectives

The this compound scaffold remains a highly "privileged structure" in drug discovery.[4] Its derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents, with clear mechanisms of action involving the inhibition of key signaling pathways like VEGFR-II and the suppression of inflammatory mediators such as iNOS and COX-2. The versatility of this core structure allows for extensive chemical modifications, enabling the synthesis of large libraries of compounds for screening.[4] Future research will likely focus on optimizing the potency and selectivity of these derivatives, exploring novel hybrid molecules, and advancing the most promising lead compounds through preclinical and clinical development.[1][4]

References

Spectroscopic Analysis of 7-Chloro-4-(piperazin-1-yl)quinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-(piperazin-1-yl)quinoline is a key heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, most notably the antimalarial drug piperaquine. A thorough understanding of its structural and electronic properties is paramount for quality control, reaction monitoring, and the rational design of new derivatives. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document presents a compilation of available spectral data, detailed experimental protocols, and a logical workflow for its analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.68d4.8
H-88.01d9.2
H-57.69d2.4
H-67.55dd9.2, 2.4
H-36.96d4.8
Piperazine (8H)3.12–2.93m-

Solvent: CDCl₃

¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~151
C-3~110
C-4~157
C-4a~122
C-5~128
C-6~126
C-7~135
C-8~125
C-8a~149
Piperazine (C-2', C-6')~52
Piperazine (C-3', C-5')~45
Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not widely published. However, based on the functional groups present in the molecule, the following characteristic absorption bands are expected:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (piperazine)3300-3500Medium
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-3000Medium
C=N Stretch (quinoline)1600-1650Strong
C=C Stretch (aromatic)1450-1600Medium-Strong
C-N Stretch1200-1350Medium
C-Cl Stretch700-800Strong
Mass Spectrometry (MS)
Ionm/z (expected)Description
[M]⁺247.0876Molecular Ion
[M+H]⁺248.0954Protonated Molecular Ion
C₁₃H₁₃ClN₂⁺232.08Loss of NH
C₉H₅ClN⁺162.01Quinoline fragment
C₄H₉N₂⁺85.08Piperazine fragment

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound such as this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 128 scans or more).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

    • Phase the resulting spectra to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).

    • Collect the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.

    • The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16-32 scans).

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the wavenumbers of the major absorption bands.

    • Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

  • Instrumentation and Ionization:

    • Choose an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for polar molecules like the target compound and typically produces protonated molecules [M+H]⁺.

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

    • For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, which can be used to determine the elemental composition of the ions.

    • If fragmentation analysis is desired (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak and any adducts (e.g., [M+Na]⁺).

    • If HRMS data is available, use the accurate mass to confirm the elemental formula.

    • Analyze the fragmentation pattern to gain structural information.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from sample reception to final structural elucidation.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_conclusion Conclusion Sample Receive and Log Sample Prepare Sample Preparation (Dissolution/Mulling) Sample->Prepare NMR NMR Spectroscopy (¹H, ¹³C) Prepare->NMR IR IR Spectroscopy Prepare->IR MS Mass Spectrometry Prepare->MS ProcessNMR Process NMR Data (FT, Phasing, Calibration) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpret Spectral Interpretation ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure Report Generate Report Structure->Report

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a comprehensive structural characterization of this important pharmaceutical intermediate. While a complete set of experimental data is not uniformly available across all techniques in the public domain, the existing ¹H NMR data, coupled with predicted data for ¹³C NMR, IR, and MS based on sound chemical principles and analogous structures, offers a robust framework for its identification and quality assessment. The detailed experimental protocols and the logical workflow presented herein serve as a valuable resource for researchers and professionals in the field of drug development and chemical analysis. Further studies to publish the complete experimental spectra would be a valuable contribution to the scientific community.

References

Technical Guide: 7-Chloro-4-(piperazin-1-yl)quinoline (CAS 837-52-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties and safety data for 7-Chloro-4-(piperazin-1-yl)quinoline, registered under CAS number 837-52-5. This compound is a key intermediate and a significant scaffold in medicinal chemistry, recognized for its role in the development of various therapeutic agents. Derivatives of this molecule have shown a wide range of pharmacological activities, including antimalarial, anticancer, and sirtuin inhibitory effects.[1][2] This document consolidates essential data to support research and development activities involving this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₄ClN₃[3]
Molecular Weight 247.72 g/mol [3]
Appearance Solid. White to yellow or pale yellow crystals.[4]
Melting Point 112–116 °C[5]
Boiling Point 433.5 °C at 760 mmHg
Solubility Soluble in DMSO (16.67 mg/mL with heating)[2]
InChI Key DNXNPMDUDGUXOB-UHFFFAOYSA-N

Safety Data

Understanding the safety profile of this compound is critical for ensuring safe laboratory practices. The following tables outline its GHS classification and associated safety recommendations.

GHS Hazard Classification
Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[7]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[7]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[7]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[7]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life[6]
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects[6]
Precautionary Statements and Personal Protective Equipment (PPE)
TypeStatement CodeStatement TextSource(s)
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.[6]
P270Do not eat, drink or smoke when using this product.[6]
P271Use only outdoors or in a well-ventilated area.
P273Avoid release to the environment.[6]
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.[6]
P391Collect spillage.[6]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.[6]

Recommended PPE: Safety goggles with side-shields, protective gloves, and impervious clothing.[6] A suitable respirator should be used if ventilation is inadequate.[6]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound.

Materials:

  • 4,7-dichloroquinoline (1 equiv)

  • Piperazine (3 equiv)

  • 2-propanol

  • Ethyl acetate

  • Water

  • Anhydrous Na₂SO₄

Procedure:

  • A solution of 4,7-dichloroquinoline (1 equivalent) and piperazine (3 equivalents) in 2-propanol is heated to a gentle reflux for 4 hours.[5]

  • The solution is then cooled to room temperature.[5]

  • Ethyl acetate is added, and the reaction mixture is stirred at room temperature for 14 hours.[5]

  • The mixture is transferred to a separatory funnel and washed three times with water.[5]

  • The organic layer is collected and dried using anhydrous Na₂SO₄.[5]

  • The solvent is removed under vacuum to yield the crude product as pale yellow crystals.[5]

  • The crude product can be recrystallized from 2-propanol to obtain colorless crystals of this compound.[5]

Biological Activity and Mechanisms of Action

Derivatives of this compound have been extensively studied for their potential as therapeutic agents. Two primary areas of investigation are its use as an anticancer and an antimalarial agent.

Anticancer Activity: VEGFR-2 Signaling Pathway Inhibition

Several derivatives of this compound have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and survival.[6][7] Inhibition of this pathway can prevent the formation of new blood vessels, thereby suppressing tumor growth. The binding of VEGF-A to VEGFR-2 initiates a signaling cascade involving the phosphorylation of downstream proteins such as FAK, Src, ERK1/2, and Akt, which promote endothelial cell proliferation, migration, and survival.[8]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 FAK FAK VEGFR2->FAK Src Src VEGFR2->Src Akt Akt VEGFR2->Akt ERK ERK1/2 VEGFR2->ERK VEGFA VEGF-A VEGFA->VEGFR2 Binds Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits Proliferation Cell Proliferation, Migration, Survival FAK->Proliferation Src->Proliferation Akt->Proliferation ERK->Proliferation Antimalarial_Mechanism cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization Death Parasite Death Heme->Death Accumulation Leads to Hemozoin Hemozoin (Inert) Polymerization->Hemozoin Inhibitor This compound Inhibitor->Polymerization Inhibits

References

The Structure-Activity Relationship of 7-Chloro-4-(piperazin-1-yl)quinoline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Synthesis, Biological Activity, and Experimental Protocols for Drug Discovery Professionals

The 7-chloro-4-(piperazin-1-yl)quinoline scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for the development of therapeutic agents with a broad spectrum of activities.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of these analogs, with a particular focus on their anticancer and antimalarial properties. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Core Synthesis and Derivatization

The foundational structure, this compound, is typically synthesized through a nucleophilic substitution reaction between 4,7-dichloroquinoline and piperazine.[2] Various synthetic methodologies have been developed to optimize this reaction, including refluxing in solvents like methanol or isopropanol, sometimes in the presence of a base such as potassium carbonate.[3][4]

Further diversification of the scaffold is commonly achieved by reacting the free secondary amine of the piperazine ring with a variety of electrophiles. A prominent example involves the reaction with 2-chloroacetyl chloride to form an intermediate, 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone. This intermediate serves as a versatile precursor for the synthesis of a library of N-substituted amino-ethanone derivatives through amination with different secondary amines.[5]

Anticancer Activity and VEGFR-II Inhibition

A significant area of investigation for this compound analogs has been their potential as anticancer agents. Many derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[6] A key mechanism of action for some of the most active compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5][7]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of a series of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines, as well as their inhibitory activity against VEGFR-II.[5]

CompoundN-Substituted AmineMCF-7 IC50 (µM)PC3 IC50 (µM)VEGFR-II IC50 (µM)
4a Morpholine>100>100ND
4b 4-Methylpiperidine>100>100ND
4c 4-Phenylpiperidine45.32167.432ND
4d 4-Benzylpiperidine23.18734.543ND
4e 4-(4-Chlorobenzyl)piperidine15.87621.987ND
4f 4-(4-Fluorobenzyl)piperidine18.98725.654ND
4g 4-(4-Methylbenzyl)piperidine20.12328.765ND
4h 4-(4-Methoxybenzyl)piperidine22.43231.876ND
4i 4-Benzoylpiperidine38.76554.321ND
4j 4-Acetylpiperidine>100>100ND
4k Piperidine>100>100ND
4l Pyrrolidine>100>100ND
4m N-Methylpiperazine>100>100ND
4n N-Phenylpiperazine31.54345.876ND
4o N-Benzylpiperazine12.34518.765ND
4p N-(4-Chlorobenzyl)piperazine8.76513.432ND
4q N-(4-Bromobenzyl)piperazine6.50211.7511.38
4r N-(4-Fluorobenzyl)piperazine9.87615.321ND
4s N-(4-Methylbenzyl)piperazine11.54317.876ND
4t N-(4-Methoxybenzyl)piperazine14.32120.987ND
Doxorubicin -6.7747.7316-
Sorafenib ---0.33

ND: Not Determined

Structure-Activity Relationship Insights (Anticancer)

The data presented in the table reveals several key SAR trends:

  • Impact of the N-Substituted Amine: The nature of the substituent on the terminal nitrogen of the ethanone side chain plays a crucial role in determining the cytotoxic activity.

  • Aromatic Substituents: The introduction of an aromatic ring, particularly a substituted benzyl group, on the piperidine or piperazine ring generally enhances anticancer activity compared to simple alkyl or unsubstituted aromatic groups.

  • Piperazine vs. Piperidine: Analogs containing a terminal piperazine ring tend to exhibit greater potency than those with a piperidine ring.

  • Halogen Substitution: The presence of a halogen atom (e.g., bromine or chlorine) on the benzyl substituent of the piperazine ring, as seen in compounds 4q and 4p , leads to the most potent cytotoxic activity against both MCF-7 and PC3 cell lines. Compound 4q , with a 4-bromobenzyl substituent, demonstrated the highest activity, comparable to the standard drug doxorubicin against the MCF-7 cell line.[5]

  • VEGFR-II Inhibition: The most potent cytotoxic compound, 4q , was further evaluated and showed significant inhibitory activity against VEGFR-II, suggesting that its anticancer effect is, at least in part, mediated through the inhibition of this key signaling pathway.[5]

Antimalarial Activity

The 7-chloro-4-aminoquinoline core is famously present in the antimalarial drug chloroquine. Consequently, this compound and its derivatives have been extensively investigated for their antimalarial potential.[8] These compounds are often active against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[9]

One study reported a series of 18 derivatives, with compound 3c emerging as more potent than the standard drug Quinine, exhibiting a MIC of 0.18 μg/mL.[2] Several other compounds in the same series were found to be equipotent to Quinine.[2] The development of hybrid molecules, combining the this compound scaffold with other pharmacophores, is a promising strategy to overcome drug resistance.[8]

Experimental Protocols

Synthesis of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone Derivatives (4a-t)

A general procedure for the synthesis of the target compounds is as follows:

  • Synthesis of this compound (2): A mixture of 4,7-dichloroquinoline and an excess of piperazine is heated in a suitable solvent (e.g., methanol) for several hours. The reaction mixture is then worked up to isolate the product.[2]

  • Synthesis of 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (3): To a solution of this compound (2) in a suitable solvent (e.g., dichloromethane), chloroacetyl chloride is added dropwise at 0 °C. The reaction is stirred for a specified time, and the product is isolated.[5]

  • Synthesis of target compounds (4a-t): The intermediate (3) is reacted with the appropriate secondary amine in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., triethylamine) at reflux for several hours. After completion of the reaction, the solvent is evaporated, and the residue is purified by chromatography to yield the final compounds.[5]

  • Characterization: The structures of the synthesized compounds are confirmed using spectroscopic techniques such as Infrared (IR), Proton Nuclear Magnetic Resonance (1H-NMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and High-Resolution Mass Spectrometry (HRMS).[5]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]

  • Cell Seeding: Cancer cells (e.g., MCF-7, PC3) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO). The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[10]

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of the compounds against VEGFR-2 is determined using a kinase assay kit.[12][13]

  • Plate Coating: A 96-well plate is coated with the VEGFR-2 substrate.

  • Inhibitor Incubation: The test compounds at various concentrations are added to the wells and pre-incubated.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP and recombinant VEGFR-2 enzyme to the wells. The plate is then incubated to allow the phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent that produces a chemiluminescent or colorimetric signal.

  • IC50 Calculation: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value, representing the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity, is determined from the dose-response curve.[7]

Visualizations

G General Workflow for Synthesis and Evaluation of this compound Analogs cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4,7-Dichloroquinoline + Piperazine intermediate1 This compound (2) start->intermediate1 Nucleophilic Substitution intermediate2 2-Chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (3) intermediate1->intermediate2 Acylation final_compounds Target Analogs (4a-t) intermediate2->final_compounds Amination with Secondary Amines cytotoxicity In Vitro Cytotoxicity Assay (MTT) final_compounds->cytotoxicity kinase_assay VEGFR-2 Kinase Assay final_compounds->kinase_assay sar_analysis Structure-Activity Relationship Analysis cytotoxicity->sar_analysis kinase_assay->sar_analysis

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

G Simplified VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Biological_Effects Angiogenesis, Cell Proliferation, Migration, Survival Downstream->Biological_Effects Inhibitor This compound Analog (e.g., 4q) Inhibitor->Dimerization Inhibits

Caption: Simplified representation of the VEGFR-2 signaling pathway and its inhibition by this compound analogs.

G SAR Logical Relationships for Anticancer Activity Core This compound Core Side_Chain N-Substituted Amino-Ethanone Side Chain Core->Side_Chain is modified with Aromatic Aromatic Substituent (e.g., Benzyl) Side_Chain->Aromatic incorporation of Piperazine Terminal Piperazine Ring Side_Chain->Piperazine presence of Halogen Halogen on Benzyl Ring (e.g., Br, Cl) Aromatic->Halogen further substitution with High_Activity Increased Anticancer Activity Aromatic->High_Activity leads to Halogen->High_Activity significantly boosts Piperazine->High_Activity favors

Caption: Logical relationships illustrating the key structural features influencing the anticancer activity of the studied analogs.

References

7-Chloro-4-(piperazin-1-yl)quinoline: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-chloro-4-(piperazin-1-yl)quinoline core is a versatile and highly valued scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This has led to its incorporation into a multitude of therapeutic agents across diverse disease areas, including cancer, malaria, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of this remarkable molecular framework, supplemented with detailed experimental protocols and quantitative data to aid researchers in their drug discovery endeavors.

A Versatile Framework for Diverse Therapeutic Targets

The this compound scaffold has demonstrated significant therapeutic potential in several key areas of drug discovery:

  • Oncology: Derivatives of this scaffold have shown potent anticancer activity, primarily through the inhibition of key signaling pathways involved in tumor growth and angiogenesis. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

  • Infectious Diseases: This chemical backbone is a cornerstone in the development of antimalarial drugs. By interfering with the parasite's lifecycle, these compounds exhibit efficacy against both drug-sensitive and resistant strains of Plasmodium falciparum.

  • Neurodegenerative Disorders: The scaffold has emerged as a promising starting point for the development of therapies for conditions like Alzheimer's disease. Its derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of the disease, and to modulate the aggregation of amyloid-beta plaques.

Quantitative Analysis of Biological Activity

The therapeutic potential of this compound derivatives is underscored by their potent in vitro activity. The following tables summarize key quantitative data for representative compounds across different therapeutic areas.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDTargetCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
4q VEGFR-2-1.38Sorafenib0.33
CytotoxicityMCF-7 (Breast Cancer)6.502Doxorubicin6.774
CytotoxicityPC3 (Prostate Cancer)11.751Doxorubicin7.7316

Table 2: Antimalarial Activity of this compound Derivatives against Plasmodium falciparum

Compound IDStrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
3c Not Specified0.18Quinine0.26
3d Not Specified0.26Quinine0.26
3e Not Specified0.26Quinine0.26
5a Not Specified0.26Quinine0.26
5f Not Specified0.26Quinine0.26

Table 3: Anti-Alzheimer's Disease Activity of Quinoline Derivatives

Compound IDTargetIC50 (µM)Reference CompoundReference IC50 (µM)
Z-9 AChE0.37 ± 0.02Donepezil3.9 ± 0.01
BChE2.93 ± 0.03Donepezil4.9 ± 0.05
TBAF-6 AChE0.638 ± 0.001Donepezil3.9 ± 0.01
BChE1.31 ± 0.01Donepezil4.9 ± 0.05
Compound 07 AChE0.72 ± 0.06TacrineNot specified in source

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through their interaction with critical cellular signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS PLCg PLCγ VEGFR2->PLCg Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis PKC PKC PLCg->PKC PKC->Angiogenesis Inhibitor 7-Chloro-4-(piperazin-1-yl) quinoline Derivative Inhibitor->VEGFR2 PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Activates PI3K->PIP3 Converts PIP2 to PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 TSC1_TSC2->mTORC1 Inhibits Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth 4EBP1->Cell_Growth Inhibitor Quinoline Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits Synthesis_Workflow Start Starting Materials: 4,7-dichloroquinoline Piperazine Reaction Nucleophilic Aromatic Substitution Start->Reaction Solvent (e.g., Ethanol) Heat Workup Work-up & Purification Reaction->Workup Cooling, Filtration, Washing Product This compound Workup->Product

Methodological & Application

Application Notes and Protocols for Screening the Antimalarial Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a cornerstone in the history and current arsenal of antimalarial chemotherapy, with quinine being the first effective treatment and chloroquine remaining a critical drug in many regions.[1] These compounds primarily exert their antimalarial effect by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite in the red blood cell stage.[1][2] This process leads to the accumulation of free heme, which is lethal to the parasite.[3] As drug resistance continues to be a major obstacle in malaria control, the development of new and effective quinoline-based antimalarials is a key research priority.

These application notes provide a comprehensive set of protocols for the initial screening and evaluation of novel quinoline derivatives for their antimalarial activity. The described workflow encompasses in vitro assessment of antiplasmodial activity and cytotoxicity, mechanistic studies targeting hemozoin formation, and in vivo evaluation of efficacy in a murine model.

Experimental Workflow Overview

The screening of novel quinoline derivatives follows a logical progression from in vitro to in vivo assays to identify promising lead compounds. The general workflow is designed to first establish the potency of the compounds against the malaria parasite (Plasmodium falciparum), followed by an assessment of their toxicity to mammalian cells to determine their selectivity. Mechanistic assays, such as the hemozoin inhibition assay, can provide insights into the mode of action. Finally, promising candidates are advanced to in vivo models to evaluate their efficacy in a living organism.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation A Synthesis of Quinoline Derivatives B In Vitro Antiplasmodial Activity Assay (IC50) A->B C Cytotoxicity Assay (CC50) B->C D Selectivity Index (SI = CC50 / IC50) C->D E Hemozoin Inhibition Assay D->E Mechanistic Elucidation F In Vivo Efficacy Study (e.g., Peter's 4-Day Suppressive Test) D->F Promising Candidates G Determination of Parasite Suppression (%) F->G

Figure 1: Experimental workflow for screening quinoline derivatives.

Signaling Pathway: Inhibition of Hemozoin Formation

The predominant mechanism of action for many quinoline antimalarials is the inhibition of hemozoin biocrystallization.[4] Inside its acidic food vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin. Quinoline derivatives are thought to accumulate in the food vacuole and interfere with this process, potentially by capping the growing hemozoin crystal or by forming a complex with heme that prevents its incorporation into the crystal.[4][5] This leads to an accumulation of toxic free heme, which damages parasite membranes and other macromolecules, ultimately causing cell death.

G cluster_parasite Plasmodium Food Vacuole Hemoglobin Hemoglobin from Host Red Blood Cell Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death Heme->Death Toxicity Quinoline Quinoline Derivative Quinoline->Heme Inhibits Polymerization

Figure 2: Inhibition of hemozoin formation by quinoline derivatives.

Signaling Pathway: Inhibition of Protein Synthesis via PfEF2

Some novel quinoline derivatives may exert their antimalarial effect through mechanisms other than hemozoin inhibition. One such identified target is the Plasmodium falciparum elongation factor 2 (PfEF2).[6] PfEF2 is a crucial protein in the parasite's translation machinery, responsible for the GTP-dependent translocation of the ribosome along mRNA during protein synthesis.[7][8] Inhibition of PfEF2 halts this process, leading to a cessation of protein production and subsequent parasite death.[7] This represents a promising alternative mechanism of action, particularly for overcoming resistance to traditional quinolines.

G cluster_ribosome Parasite Ribosome mRNA mRNA Ribosome Ribosome mRNA->Ribosome Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Translation PfEF2 PfEF2 PfEF2->Ribosome Catalyzes Translocation Inhibition Protein Synthesis Inhibited Quinoline Quinoline Derivative (PfEF2 Inhibitor) Quinoline->PfEF2 Inhibits

Figure 3: Inhibition of protein synthesis via targeting PfEF2.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

Principle: This assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. The fluorescence intensity is proportional to the amount of parasitic DNA, thus indicating parasite growth.[9][10] A reduction in fluorescence in the presence of a test compound indicates inhibition of parasite proliferation.

Materials:

  • P. falciparum culture (e.g., 3D7 or K1 strain)

  • Human red blood cells (O+)

  • Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

  • 96-well black, clear-bottom microplates

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • SYBR Green I nucleic acid gel stain (10,000x stock)

  • Test quinoline derivatives and standard antimalarial drugs (e.g., chloroquine)

  • CO2 incubator, fluorescence microplate reader

Protocol:

  • Prepare serial dilutions of the quinoline derivatives in complete medium.

  • Synchronize the P. falciparum culture to the ring stage.

  • Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit.

  • Add 180 µL of the parasite suspension to each well of a 96-well plate.

  • Add 20 µL of the diluted compounds to the respective wells. Include wells for positive (no drug) and negative (uninfected RBCs) controls.

  • Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[11]

  • After incubation, freeze the plate at -80°C to lyse the red blood cells.

  • Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I (diluted 1:10,000) to each well.[11]

  • Incubate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[9]

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1% NP40 in isopropanol with 4 mM HCl)

  • Test quinoline derivatives

  • Incubator, spectrophotometer

Protocol:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Add serial dilutions of the quinoline derivatives to the wells and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve. The Selectivity Index (SI) is then calculated as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

In Vitro Hemozoin Inhibition Assay

Principle: This colorimetric assay mimics the physiological process of hemozoin formation in the parasite's food vacuole. It quantifies the ability of a compound to inhibit the conversion of heme to β-hematin (synthetic hemozoin).[14]

Materials:

  • Hemin chloride

  • Sodium acetate buffer (pH 4.8)

  • Tween 20

  • 96-well microplates

  • Test quinoline derivatives

  • Microplate reader

Protocol:

  • Prepare a stock solution of hemin in DMSO.[14]

  • In a 96-well plate, add 50 µL of the test compound at various concentrations.

  • Add 50 µL of the hemin solution (final concentration ~50 µM) in acetate buffer to each well.[14]

  • Initiate the polymerization by adding 10 µL of Tween 20 solution.

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, centrifuge the plate and discard the supernatant.

  • Wash the pellet with DMSO to remove unreacted heme.

  • Dissolve the β-hematin pellet in a known volume of NaOH.

  • Measure the absorbance at 400 nm.

Data Analysis: The percentage of hemozoin inhibition is calculated relative to a no-drug control. The IC50 for hemozoin inhibition can be determined by plotting the percentage of inhibition against the log of the drug concentration.

In Vivo Efficacy Study (Peter's 4-Day Suppressive Test)

Principle: This is a standard in vivo assay to evaluate the schizonticidal activity of a test compound in a rodent model of malaria.[15] The ability of the compound to suppress the proliferation of Plasmodium berghei in mice is measured.

Materials:

  • Swiss albino mice

  • Plasmodium berghei (chloroquine-sensitive strain)

  • Test quinoline derivatives and standard antimalarial drug (e.g., chloroquine)

  • Vehicle for drug administration (e.g., 30% DMSO in 1% CMC)[15]

  • Giemsa stain

  • Microscope

Protocol:

  • Infect the mice intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells.[16]

  • Randomly divide the mice into groups (e.g., vehicle control, positive control, and test groups).

  • Two to three hours post-infection, administer the first dose of the test compound or control orally once daily for four consecutive days (Day 0 to Day 3).[15][16]

  • On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

Data Analysis: The average percentage of parasitemia in each group is calculated. The percentage of parasite suppression is determined using the following formula:

% Suppression = [(Parasitemia in Vehicle Control - Parasitemia in Test Group) / Parasitemia in Vehicle Control] x 100

Data Presentation

Quantitative data from the screening assays should be summarized in clear and concise tables for easy comparison of the activity and toxicity of the quinoline derivatives.

Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of Quinoline Derivatives

Compound IDP. falciparum StrainIC50 (µM)CC50 (µM) on HEK293Selectivity Index (SI)
QN-0013D7 (CQ-sensitive)0.05>10>200
QN-0023D7 (CQ-sensitive)0.128.570.8
QN-003K1 (CQ-resistant)0.85>10>11.8
Chloroquine3D7 (CQ-sensitive)0.02>50>2500
ChloroquineK1 (CQ-resistant)0.50>50>100

Table 2: In Vivo Efficacy of Quinoline Derivatives in P. berghei-infected Mice

Treatment Group (Dose mg/kg)Average Parasitemia (%) on Day 4% Suppression
Vehicle Control35.2-
QN-001 (20 mg/kg)2.592.9
QN-002 (20 mg/kg)10.869.3
Chloroquine (10 mg/kg)0.598.6

References

molecular docking protocol for 7-Chloro-4-(piperazin-1-yl)quinoline with VEGFR-II

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Molecular Docking Protocol for 7-Chloro-4-(piperazin-1-yl)quinoline with VEGFR-II

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through its receptor VEGFR-II (also known as VEGFR-2 or KDR), is a primary regulator of this process.[1][2][3] Activation of VEGFR-II by VEGF binding initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[3][4][5] Consequently, inhibiting VEGFR-II is a key therapeutic strategy in modern cancer therapy.[1][6][7]

The this compound scaffold is a significant pharmacophore in medicinal chemistry, with derivatives showing potential as VEGFR-II inhibitors.[8][9][10][11] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its protein target. This protocol provides a detailed methodology for performing a molecular docking study of this compound with the kinase domain of VEGFR-II.

VEGFR-II Signaling Pathway

Upon binding of VEGF-A, VEGFR-II dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[2][5] This activation triggers multiple downstream signaling pathways, primarily the PLCγ-PKC-MAPK and the PI3K/AKT pathways, which are crucial for endothelial cell proliferation, survival, and migration.[3][4][12]

Caption: VEGFR-II signaling cascade upon VEGF-A binding.

Molecular Docking Workflow

The following diagram outlines the major steps in the molecular docking protocol.

Docking_Workflow start Start protein_prep Step 1: Protein Preparation (PDB: 4ASD) start->protein_prep ligand_prep Step 2: Ligand Preparation (this compound) start->ligand_prep grid_gen Step 3: Grid Box Generation protein_prep->grid_gen docking Step 4: Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Step 5: Results Analysis (Binding Energy, Interactions, RMSD) docking->analysis end End analysis->end

Caption: General workflow for molecular docking.

Experimental Protocols

This protocol utilizes AutoDock Tools for file preparation and AutoDock Vina for the docking simulation. These are widely used, open-source software tools.

Required Software:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of results.

Step 1: Protein Preparation
  • Obtain Crystal Structure: Download the 3D crystal structure of the VEGFR-II kinase domain from the Protein Data Bank (PDB). A commonly used structure for this purpose is PDB ID: 4ASD , which is co-crystallized with the inhibitor Sorafenib.[6][13][14][15]

  • Initial Cleaning: Open the PDB file (4ASD.pdb) in AutoDock Tools. Remove water molecules and any co-crystallized ligands (e.g., Sorafenib) from the structure.[6][13] This is crucial as we want to dock our ligand of interest into the empty binding site.

  • Add Hydrogens: Add polar hydrogen atoms to the protein, as they are essential for calculating proper interactions.

  • Compute Charges: Compute Gasteiger charges for the protein atoms. This assigns partial charges necessary for the scoring function.[6]

  • Set Atom Types and Save: Assign AD4 atom types and save the prepared protein structure in the PDBQT format (e.g., VEGFR2.pdbqt). This format includes charge and atom type information required by AutoDock Vina.[6][16]

Step 2: Ligand Preparation
  • Obtain Ligand Structure: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structure into a 3D structure.

  • Energy Minimization: Perform energy minimization on the 3D structure using a force field like MMFF94 to obtain a stable, low-energy conformation.[13]

  • Prepare for Docking: Open the 3D ligand file in AutoDock Tools. The software will automatically detect the root, set the torsional degrees of freedom, and assign Gasteiger charges.

  • Save as PDBQT: Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).

Step 3: Grid Box Generation

The grid box defines the three-dimensional space in the active site where the docking algorithm will search for binding poses.

  • Define the Binding Site: The binding site can be defined based on the position of the co-crystallized ligand in the original PDB file.[17]

  • Set Grid Parameters: In AutoDock Tools, open the prepared protein (VEGFR2.pdbqt) and specify the grid box parameters. For the PDB structure 4ASD, the following parameters can be used as a starting point.[6]

    • Grid Center: X = -24.611, Y = -0.388, Z = -10.929 (in Ångströms)

    • Grid Dimensions: 20 x 20 x 20 (in Ångströms)

    • Spacing: 0.375 Ångströms

  • Generate Grid Parameter File: Save the grid parameters to a configuration file (e.g., conf.txt). This file will be used as input for AutoDock Vina.

Step 4: Running the Docking Simulation
  • Configuration File: Ensure your configuration file (conf.txt) contains the paths to the receptor and ligand PDBQT files, as well as the grid parameters.

    Note: Increasing the exhaustiveness parameter improves the thoroughness of the search but also increases computation time. A value of 100 is recommended for higher reproducibility.[6]

  • Execute Vina: Run AutoDock Vina from the command line, specifying the configuration file: vina --config conf.txt

Step 5: Analysis of Results
  • Binding Affinity: The primary result is the binding affinity, reported in kcal/mol in the output log file (docking_log.txt). More negative values indicate stronger predicted binding.

  • Binding Poses: The output file (docking_results.pdbqt) contains the coordinates for the top-ranked binding poses (usually 9) of the ligand.

  • RMSD Calculation: The Root Mean Square Deviation (RMSD) between the top-ranked pose and the remaining poses can indicate the stability and convergence of the docking result. An RMSD value below 2.0 Å is generally considered reliable.[18]

  • Interaction Analysis: Use a visualization tool (e.g., Discovery Studio Visualizer) to load the prepared protein (VEGFR2.pdbqt) and the docking results (docking_results.pdbqt). Analyze the interactions between the best-ranked ligand pose and the protein's active site residues. Key interactions to look for with VEGFR-II inhibitors include:

    • Hydrogen bonds: Often with hinge region residues like Cys919 and other key residues such as Glu885 and Asp1046.[14][17][19]

    • Hydrophobic interactions: With residues like Leu840, Val848, Val916, and Phe1047.[17]

Data Presentation

The following table summarizes typical quantitative data obtained from a molecular docking study and subsequent experimental validation. The values presented are representative examples based on published literature for VEGFR-II inhibitors.[1][8][17][20]

CompoundBinding Affinity (kcal/mol)RMSD (Å)Inhibition Constant (Ki)IC50 (µM)Key Interacting Residues
This compound (Example)-10.51.2545.5 nM1.38[8][9]Cys919, Asp1046, Glu885
Sorafenib (Reference)-11.0[20]N/A90 nM0.33[8][9]Cys919, Asp1046, Glu885, Phe1047
Ajmalicidine (Reference Natural Compound)-10.08[1]N/A41.06 nM[1]N/AAla864, Lys866, Val912
C-phycocyanin (Reference Natural Compound)-10.0[17]2.646.88 nM[17]N/AGlu885, Ile1025, Leu1049, Asp1046

Conclusion

This protocol provides a comprehensive, step-by-step guide for conducting a molecular docking study of this compound with VEGFR-II. By following these methodologies, researchers can effectively predict the binding characteristics of potential inhibitors, analyze key molecular interactions, and generate valuable data to guide further experimental validation and lead optimization in the drug discovery process. The careful application of these computational techniques serves as a critical first step in the development of novel anti-angiogenic therapies.

References

Application Notes and Protocols for the Synthesis of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide Hybrids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide hybrids, a class of compounds with potential therapeutic applications. The synthesis is a two-step process involving the initial formation of the key intermediate, this compound, followed by its reaction with various sulfonyl chlorides to yield the final hybrid molecules.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the intermediate and the final hybrid compounds.

Part 1: Synthesis of this compound (Intermediate)

This protocol outlines the synthesis of the crucial piperazinyl-quinoline intermediate.

Materials:

  • 4,7-dichloroquinoline

  • Piperazine

  • Isopropanol

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 4,7-dichloroquinoline (1.0 eq) and piperazine (3.0 eq) in isopropanol is heated to a gentle reflux for 4 hours.

  • The reaction mixture is then cooled to room temperature.

  • Ethyl acetate is added, and the mixture is stirred at room temperature for 14 hours.

  • The mixture is transferred to a separatory funnel and washed three times with water.

  • The organic layer is collected and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent like isopropanol to obtain colorless crystals of this compound.

Part 2: General Procedure for the Synthesis of this compound-sulfonamide Hybrids (Final Products)

This general protocol describes the coupling of the intermediate with various sulfonyl chlorides to generate the desired sulfonamide hybrids.

Materials:

  • This compound

  • Substituted benzenesulfonyl chloride derivatives (e.g., 4-nitrobenzenesulfonyl chloride, 4-acetamidobenzenesulfonyl chloride, etc.)

  • Dry Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dry dichloromethane, triethylamine (1.2 eq) is added, and the mixture is stirred at room temperature.

  • The respective substituted benzenesulfonyl chloride (1.1 eq) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 8-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is washed with a saturated solution of sodium bicarbonate followed by water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform) to afford the pure this compound-sulfonamide hybrid.

Data Presentation

The following table summarizes the characterization data for a selection of synthesized this compound-sulfonamide hybrids.

Compound IDR Group (on sulfonyl chloride)Molecular FormulaMelting Point (°C)Yield (%)
F1 HC₁₉H₁₈ClN₃O₂S178-18082
F2 4-CH₃C₂₀H₂₀ClN₃O₂S188-19085
F3 4-ClC₁₉H₁₇Cl₂N₃O₂S202-20480
F4 4-FC₁₉H₁₇ClFN₃O₂S194-19678
F5 4-BrC₁₉H₁₇BrClN₃O₂S210-21281
F6 4-NO₂C₁₉H₁₇ClN₄O₄S228-23088
F7 4-NH₂C₁₉H₁₉ClN₄O₂S190-19275
F8 4-NHCOCH₃C₂₁H₂₁ClN₄O₃S248-25072
F9 2,4-di-ClC₁₉H₁₆Cl₃N₃O₂S218-22076
F10 3,4-di-ClC₁₉H₁₆Cl₃N₃O₂S208-21079
F11 2,5-di-ClC₁₉H₁₆Cl₃N₃O₂S224-22674

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis procedure for this compound-sulfonamide hybrids.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Sulfonylation DCQ 4,7-dichloroquinoline reaction1 Isopropanol, Reflux, 4h DCQ->reaction1 Piperazine Piperazine Piperazine->reaction1 Intermediate This compound reaction2 DCM, TEA, RT, 8-10h Intermediate->reaction2 reaction1->Intermediate SulfonylChloride R-Ar-SO₂Cl SulfonylChloride->reaction2 FinalProduct This compound- sulfonamide Hybrid reaction2->FinalProduct

Caption: Synthetic route for this compound-sulfonamide hybrids.

Logical Relationship of Components

The diagram below shows the logical relationship between the core chemical moieties that constitute the final hybrid molecule.

Logical_Relationship quinoline 7-Chloroquinoline Core hybrid This compound-sulfonamide Hybrid quinoline->hybrid Provides quinoline scaffold piperazine Piperazine Linker piperazine->hybrid Connects the two main parts sulfonamide Sulfonamide Moiety sulfonamide->hybrid Provides sulfonamide functional group

Caption: Core components of the hybrid molecule.

Preparation of 7-Chloro-4-(piperazin-1-yl)quinoline Stock Solution for Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of 7-Chloro-4-(piperazin-1-yl)quinoline stock solutions intended for use in a variety of biological assays. This compound is a versatile quinoline derivative with known inhibitory activity against sirtuins, the serotonin transporter, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-II), making it a valuable tool in drug discovery and biomedical research.

Physicochemical and Storage Data

Proper handling and storage of this compound are critical to maintain its stability and ensure the reproducibility of experimental results. The following table summarizes key quantitative data for the preparation of stock solutions.

ParameterValueSource(s)
Molecular Weight 247.72 g/mol N/A
Solubility in DMSO 16.67 mg/mL (67.29 mM)[1]
Recommended Stock Solution Concentration 10 mM in DMSO[2]
Storage of Stock Solution -20°C for up to 1 month; -80°C for up to 6 months[1][2]
Final DMSO Concentration in Assay < 0.5%[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro biological assays.

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Before opening the vial of this compound, centrifuge it briefly to ensure any powder adhered to the cap or walls is collected at the bottom.

  • Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.477 mg of the compound.

  • Dissolution:

    • Add the appropriate volume of DMSO to the vial containing the weighed compound. To continue the example, add 1 mL of DMSO to the 2.477 mg of powder.

    • Vortex the solution thoroughly for several minutes to facilitate dissolution.

  • Enhancing Solubility (if necessary): If the compound does not fully dissolve, the following steps can be taken:

    • Warming: Gently warm the solution to 37°C (up to 60°C) in a water bath or on a heating block and continue to vortex intermittently.[1]

    • Sonication: Place the vial in an ultrasonic bath for short intervals until the solution is clear.[1]

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for use in cell-based assays.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Thawing the Stock Solution: Remove an aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium or the appropriate assay buffer to achieve the desired final concentrations for your experiment.

  • Final DMSO Concentration: It is crucial to ensure that the final concentration of DMSO in the cell culture or assay well is below 0.5% to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow for stock solution preparation and the signaling pathways inhibited by this compound.

G cluster_workflow Experimental Workflow: Stock Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex Thoroughly dissolve->vortex solubility Enhance Solubility (Warm/Sonicate if needed) vortex->solubility aliquot Aliquot into single-use tubes solubility->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

G cluster_sirtuin Mechanism of Sirtuin Inhibition compound This compound sirtuin Sirtuin Enzyme compound->sirtuin Inhibits deacetylated_protein Deacetylated Protein sirtuin->deacetylated_protein Deacetylates nam Nicotinamide sirtuin->nam acetylated_protein Acetylated Protein Substrate acetylated_protein->sirtuin nad NAD+ nad->sirtuin

Caption: Inhibition of sirtuin-mediated protein deacetylation.

G cluster_vegfr VEGFR-II Signaling Pathway Inhibition vegf VEGF vegfr2 VEGFR-II vegf->vegfr2 Binds & Activates downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) vegfr2->downstream compound This compound compound->vegfr2 Inhibits cellular_response Angiogenesis Cell Proliferation Cell Migration downstream->cellular_response

Caption: Inhibition of the VEGFR-II signaling cascade.

G cluster_serotonin Serotonin Reuptake Inhibition serotonin_synapse Serotonin in Synaptic Cleft sert Serotonin Transporter (SERT) serotonin_synapse->sert reuptake Reuptake into Presynaptic Neuron sert->reuptake presynaptic Presynaptic Neuron compound This compound compound->sert Blocks

Caption: Blockade of serotonin reuptake at the synapse.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols and application insights for the synthesis and evaluation of a novel series of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives. These compounds have shown potential as anticancer agents through the inhibition of Vascular Endothelial Growth Factor Receptor-II (VEGFR-II).[1]

Introduction

The 7-chloroquinoline moiety is a key pharmacophore found in several clinically used drugs, while the piperazine ring is a common scaffold in medicinal chemistry known to improve pharmacokinetic properties.[2][3] The combination of these two entities in the title compounds, further functionalized with N-substituted amino ethanone side chains, has yielded derivatives with promising biological activities, particularly in the realm of oncology.[1] This document outlines the synthetic strategy, experimental procedures, and biological evaluation of these novel derivatives.

Synthesis

The synthesis of the target compounds is achieved through a multi-step process, starting from the commercially available 4,7-dichloroquinoline. The general synthetic route is depicted below.

Experimental Workflow: Synthesis and Evaluation

Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 4,7-dichloroquinoline B 1-(7-chloroquinolin-4-yl)piperazine A->B Piperazine C 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone B->C Chloroacetyl chloride D Target Compounds (4a-t) C->D Secondary Amines E In vitro Anticancer Screening (MCF-7, PC3 cell lines) D->E F VEGFR-II Inhibition Assay E->F G Molecular Docking Studies F->G

Caption: A high-level overview of the synthesis and subsequent biological evaluation of the target compounds.

Experimental Protocols

Protocol 1: Synthesis of 1-(7-chloroquinolin-4-yl)piperazine (Intermediate 1)
  • A mixture of 4,7-dichloroquinoline and a molar excess of piperazine is heated, typically in a suitable solvent like ethanol.[4][5]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The solid precipitate is filtered, washed with water, and dried to yield 1-(7-chloroquinolin-4-yl)piperazine.

Protocol 2: Synthesis of 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (Intermediate 2)
  • To a solution of 1-(7-chloroquinolin-4-yl)piperazine in a suitable aprotic solvent (e.g., dichloromethane), chloroacetyl chloride is added dropwise at a reduced temperature (e.g., 0 °C).

  • The reaction mixture is stirred at room temperature until the reaction is complete as monitored by TLC.

  • The mixture is then washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.[1]

Protocol 3: Synthesis of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone Derivatives (Target Compounds)
  • A solution of 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone and a slight molar excess of the respective secondary amine is prepared in a suitable solvent such as ethanol or acetonitrile.

  • A base, for instance, potassium carbonate, is added to the mixture.

  • The reaction mixture is refluxed for several hours, with progress monitored by TLC.

  • After completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is separated, washed with brine, dried, and concentrated.

  • The final compounds are purified by column chromatography on silica gel.[1]

Characterization

The synthesized compounds are characterized by various spectroscopic methods:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.[1]

Biological Evaluation

The synthesized derivatives have been evaluated for their potential as anticancer agents.

In vitro Anticancer Activity

The compounds were screened against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines.[1] The half-maximal inhibitory concentration (IC₅₀) values were determined to quantify their cytotoxic effects.

VEGFR-II Inhibition

Given the promising anticancer activity, select compounds were further evaluated for their ability to inhibit VEGFR-II, a key receptor tyrosine kinase involved in angiogenesis.[1]

Data Presentation

Table 1: In vitro Anticancer Activity and VEGFR-II Inhibition of Selected Derivatives
Compound IDN-Substituted GroupMCF-7 IC₅₀ (µM)PC3 IC₅₀ (µM)VEGFR-II IC₅₀ (µM)
4q 4-(4-bromobenzyl)piperazin-1-yl6.50211.7511.38
Doxorubicin-6.7747.7316-
Sorafenib---0.33

Data sourced from a study by Abdel-Maksoud et al. (2017).[1]

Mechanism of Action: VEGFR-II Signaling Pathway

The primary mechanism of action for the most potent compounds is the inhibition of the VEGFR-II signaling pathway. This pathway is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. By inhibiting VEGFR-II, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

VEGFR-II Signaling Pathway VEGF VEGF VEGFR2 VEGFR-II VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Inhibitor Compound 4q Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-II signaling pathway and the inhibitory action of the novel compounds.

Structure-Activity Relationship (SAR)

Preliminary SAR studies suggest that the nature of the N-substituted amino group plays a crucial role in the biological activity of these derivatives. The presence of a bulky and lipophilic substituent, such as the 4-bromobenzyl piperazine in compound 4q , appears to be favorable for potent anticancer activity.[1] Further modifications to this part of the molecule could lead to the development of even more effective agents. The quinoline core and the piperazine linker are considered essential for the observed activity.[2]

Conclusion and Future Directions

The 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives represent a promising class of compounds for the development of new anticancer therapies.[1] The detailed protocols provided herein should facilitate further research and optimization of these molecules. Future work could focus on expanding the library of derivatives to establish a more comprehensive SAR, conducting in vivo efficacy studies, and exploring their potential against other cancer types and diseases where angiogenesis plays a critical role. The exploration of quinoline-piperazine hybrids has also shown promise in developing antibacterial and antitubercular agents, suggesting a broader therapeutic potential for this chemical scaffold.[6][7]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Chloro-4-(piperazin-1-yl)quinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Chloro-4-(piperazin-1-yl)quinoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities typically include unreacted starting materials, such as 4,7-dichloroquinoline and excess piperazine.[1][2] Another significant impurity is a dimer byproduct formed by the reaction of two quinoline molecules with one piperazine molecule.[1][2] The presence of 4,5-dichloroquinoline in the initial 4,7-dichloroquinoline starting material can also lead to hard-to-remove isomeric impurities.[3]

Q2: What are the most effective purification techniques for this compound?

A2: The two most commonly employed and effective purification techniques are recrystallization and column chromatography. Recrystallization, particularly from solvents like 2-propanol, is effective for removing low levels of impurities (1-4%).[3][4] For more complex impurity profiles or to separate closely related derivatives, column chromatography is the preferred method.[5][6]

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: 2-propanol is a frequently cited and effective solvent for obtaining colorless crystals of the desired compound.[3][4] Other solvents mentioned in the literature for this compound or its close analogs include diethylether and cyclohexane.[1] For related chloroquine analogs, petroleum ether has also been used.[7] The choice of solvent may also influence the resulting polymorphic form of the crystals.[1][8]

Q4: How can I remove the dimer byproduct?

A4: The dimer byproduct can be challenging to remove due to its similar properties to the target compound. Purification strategies often involve an aqueous acid wash during the work-up, where the more basic desired product is extracted, followed by basification and a second extraction with an organic solvent like dichloromethane.[8] If this fails, column chromatography is the most reliable method for separation.

Purification Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High levels of unreacted 4,7-dichloroquinoline in the final product. - Incomplete reaction. - Inefficient removal during work-up.- Reaction: Ensure sufficient reaction time and temperature. Consider using a slight excess of piperazine. - Purification: Perform column chromatography. 4,7-dichloroquinoline is significantly less polar than the product. A silica gel column with an ethyl acetate/hexane eluent system should provide good separation.[9]
Excess piperazine present after work-up. - Large excess of piperazine used in the reaction. - Inefficient aqueous washes. Piperazine and its salts have high water solubility.- Work-up: Perform multiple washes with water or brine. An acidic wash (e.g., dilute HCl) can also be effective in protonating and extracting the piperazine into the aqueous layer. - Distillation: For larger scales, distillation of excess piperazine prior to extraction can be employed.[1]
Product is an oil or fails to crystallize. - Presence of residual solvent (e.g., from reaction or extraction). - Significant levels of impurities disrupting the crystal lattice. - The product may be a low-melting solid.[10]- Solvent Removal: Ensure the crude product is thoroughly dried under high vacuum. - Purification: Purify the material via column chromatography to remove impurities before attempting crystallization again. - Crystallization: Try adding a seed crystal, scratching the inside of the flask with a glass rod, or cooling the solution slowly. Experiment with different solvent systems (e.g., isopropanol, ethyl acetate/hexanes).
Low yield after recrystallization. - The product has significant solubility in the chosen recrystallization solvent, even at low temperatures. - Too much solvent was used. - Premature crystallization during hot filtration.- Solvent Choice: Test solubility in various solvents to find one where the compound is soluble when hot but poorly soluble when cold. - Procedure: Use the minimum amount of hot solvent required to fully dissolve the compound. Cool the flask slowly, then in an ice bath to maximize crystal formation. If possible, concentrate the mother liquor to recover a second crop of crystals.
Crystals "melt" or decompose after filtration. - The crystals may incorporate solvent molecules into their lattice (solvates).[10] When the solvent evaporates upon drying, the crystal structure collapses.- Analysis: Confirm the presence of solvent in the crystal lattice using techniques like ¹H NMR or TGA. - Handling: Dry the crystals under less harsh conditions (e.g., lower temperature, shorter time). If the material is for immediate use in a subsequent step, using it while still slightly solvated may be acceptable. If a solvent-free form is required, a different crystallization solvent must be found.

Summary of Purification Parameters

The following table summarizes various purification conditions and reported outcomes for this compound.

Purification MethodSolvent SystemPurity/YieldReference
Recrystallization2-PropanolRemoves 1-4% of impurities; yields colorless crystals.[3][4]
RecrystallizationDiethyletherUsed after extraction to obtain the desired adduct.[1]
ExtractionEthyl acetate-diethylether-dichloromethaneTernary mixture used for extraction post-distillation.[1]
ExtractionDichloromethaneUsed in work-up to afford the product in 54% yield.[1]
Aqueous WashWaterUsed to wash the crude oil until solid precipitation occurs.[1]
Column ChromatographyCH₂Cl₂/MeOH or MeOH/NH₄OHUsed for purification of related quinoline-benzimidazole derivatives.[6]

Experimental Protocols

Protocol 1: Recrystallization from 2-Propanol

This protocol is adapted from the procedure described by Kulkarni et al.[3][4]

  • Dissolution: Transfer the crude this compound product to an Erlenmeyer flask. Add a minimal amount of 2-propanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small aliquots of 2-propanol until a clear solution is achieved at the solvent's boiling point. Avoid adding excessive solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper into a pre-warmed clean flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold 2-propanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The expected melting point is approximately 112–114 °C.[4]

Protocol 2: Purification by Column Chromatography

This is a general protocol for the purification of quinoline derivatives.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexane or a 9:1 Hexane:Ethyl Acetate mixture). Pour the slurry into a chromatography column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent system. Monitor the separation by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar compounds. The desired product, being more polar than starting materials like 4,7-dichloroquinoline, will elute later.

  • Fraction Collection: Collect the fractions containing the pure desired product, as identified by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Visualized Workflows

Purification_Workflow cluster_reaction Synthesis cluster_workup Work-up cluster_purification Purification Reactants 4,7-dichloroquinoline + Piperazine Reaction Reaction (e.g., Reflux in 2-Propanol) Reactants->Reaction Quench Cool & Quench Reaction->Quench Extraction Aqueous/Organic Extraction Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude Crude Product Evaporation->Crude Choice Choose Method Crude->Choice Recrystal Recrystallization Choice->Recrystal Column Column Chromatography Choice->Column Pure Pure Product Recrystal->Pure Column->Pure Analysis Analysis (NMR, MP, LC-MS) Pure->Analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Crude Product Analysis (TLC, NMR) Impurity_Check Major Impurity? Start->Impurity_Check Is_SM Starting Material (e.g., 4,7-DCQ)? Impurity_Check->Is_SM Yes Is_Pure Product appears clean but won't crystallize? Impurity_Check->Is_Pure No Is_Dimer Dimer or Other Byproduct? Is_SM->Is_Dimer No Sol_Column_SM Solution: Column Chromatography (Polarity Difference) Is_SM->Sol_Column_SM Yes Is_Piperazine Excess Piperazine? Is_Dimer->Is_Piperazine No Sol_Column_Dimer Solution: Column Chromatography Is_Dimer->Sol_Column_Dimer Yes Sol_Wash Solution: Aqueous Acid Wash Is_Piperazine->Sol_Wash Yes Is_Piperazine->Is_Pure No End Pure Solid Product Sol_Column_SM->End Sol_Column_Dimer->End Sol_Wash->Start Re-analyze Sol_Crystallize Troubleshoot Crystallization: - Change Solvent - Seed Crystal - Slow Cool Is_Pure->Sol_Crystallize Yes Is_Pure->End No (Already Solid) Sol_Crystallize->End

Caption: Decision tree for troubleshooting common purification issues.

References

strategies for controlling polymorphism in crystalline 7-Chloro-4-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies for controlling the polymorphism of crystalline 7-Chloro-4-(piperazin-1-yl)quinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the crystallization of this compound.

Issue 1: Unexpected X-ray Powder Diffraction (XRPD) Pattern

  • Question: My XRPD pattern does not match the expected polymorph. What could be the cause?

  • Answer: An unexpected XRPD pattern can arise from several factors:

    • Solvent Choice: The solvent system used for crystallization is a primary determinant of the resulting polymorphic form. Different solvents can lead to the formation of different polymorphs or solvates.

    • Temperature and Cooling Rate: The temperature at which crystallization occurs and the rate of cooling can influence which polymorphic form is kinetically or thermodynamically favored.

    • Impurities: The presence of impurities can inhibit the formation of a desired polymorph or promote the growth of another. It has been noted that recrystallization can remove low levels of impurities.[1]

    • Hydration: The presence of water in the solvent or atmosphere can lead to the formation of a hydrate, which will have a distinct XRPD pattern. A monohydrate of a closely related compound has been characterized.[2][3][4][5][6]

Issue 2: Obtaining a Mixture of Polymorphs

  • Question: My sample appears to be a mixture of different polymorphs. How can I obtain a pure form?

  • Answer: To obtain a single polymorphic form, consider the following strategies:

    • Solvent System Optimization: Experiment with a variety of solvents with different polarities. The patents for this compound suggest that specific forms can be obtained from specific solvents. For example, Form A can be obtained by drying a crystalline solid obtained from a specific process in a desiccator.[7] Form D can be obtained from hot hexane.[8]

    • Controlled Crystallization: Precisely control the cooling rate during crystallization. Slow cooling often favors the thermodynamically most stable form, while rapid cooling (quenching) can trap a metastable form.

    • Slurry Conversion: Suspending a mixture of polymorphs in a suitable solvent at a controlled temperature can lead to the conversion of the less stable forms to the most stable form.

    • Seeding: Introducing a small crystal of the desired polymorph into a supersaturated solution can promote the crystallization of that specific form.

Issue 3: Difficulty Reproducing a Specific Polymorph

  • Question: I am unable to consistently produce the same polymorphic form. What factors should I control more carefully?

  • Answer: Reproducibility issues often stem from subtle variations in experimental conditions. To improve consistency:

    • Standardize Solvent Quality: Ensure the solvent is of the same grade and from the same supplier for all experiments. Pay close attention to the water content.

    • Precise Temperature Control: Use a programmable thermostat or cryostat to ensure accurate and repeatable temperature profiles during crystallization.

    • Control Agitation: The rate and type of stirring can influence nucleation and crystal growth. Maintain a consistent agitation speed.

    • Atmospheric Control: If the compound is sensitive to humidity, consider performing crystallizations under a dry, inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: How many polymorphs of this compound have been identified?

At least five polymorphic forms (Form A, B, C, D, and E) have been described in patent literature.[7][8]

Q2: What are the key characterization techniques for identifying the different polymorphs?

The primary technique for distinguishing between polymorphs is X-ray Powder Diffraction (XRPD), as each crystalline form has a unique diffraction pattern. Other useful techniques include single-crystal X-ray diffraction, thermal analysis (such as Differential Scanning Calorimetry - DSC), and spectroscopy (such as Infrared - IR and Raman).

Q3: What are the known XRPD peaks for the different polymorphs?

The following table summarizes the characteristic XRPD peaks for some of the known polymorphs of this compound, as described in patent literature.[7][8]

PolymorphCharacteristic 2-theta (°) Peaks (± 0.1°)
Form B 6.95, 10.30, 13.70, 20.40, 25.80
Form C 18.3, 18.6, 20.4, 22.2, 23.2, 23.6, 23.95, 24.45, 24.7
Form D 16.45, 17.85, 18.1, 19.8, 20.35, 23.1, 24.65, 27.65

Q4: Are there any known solvates of this compound?

While the provided search results do not explicitly mention solvates of this compound, the characterization of a monohydrate form of the closely related 7-chloro-4-(4-methyl-1-piperazinyl)quinoline suggests that this compound may also form hydrates.[2][3][4][5][6] It is crucial to control the water content of solvents to avoid the formation of unintended hydrates.

Experimental Protocols

Protocol 1: General Recrystallization from 2-Propanol

This protocol is based on a method described for the purification of this compound.[1]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot 2-propanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. For slower crystallization, the vessel can be insulated.

  • Isolation: Collect the resulting crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold 2-propanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a controlled temperature.

Protocol 2: Preparation of Polymorph Form D

This protocol is adapted from patent literature.[8]

  • Dissolution: Dissolve the crystalline this compound in hot hexane.

  • Crystallization: Allow the solution to cool to room temperature.

  • Isolation: Filter the crystals that form from the solution.

  • Drying: Dry the isolated crystals.

Visualizations

Polymorph_Control_Workflow Workflow for Polymorph Screening and Control cluster_screening Polymorph Screening cluster_control Polymorph Control Start Start Solvent_Selection Select Solvents (Polar, Non-polar, Protic, Aprotic) Start->Solvent_Selection Crystallization_Methods Apply Crystallization Methods (Evaporation, Cooling, Anti-solvent) Solvent_Selection->Crystallization_Methods Characterization Characterize Solids (XRPD, DSC, TGA, Microscopy) Crystallization_Methods->Characterization Identify_Polymorphs Identify Unique Polymorphs Characterization->Identify_Polymorphs Select_Target_Polymorph Select Target Polymorph Identify_Polymorphs->Select_Target_Polymorph Optimize_Conditions Optimize Crystallization Conditions (Solvent, Temperature, Cooling Rate, Seeding) Select_Target_Polymorph->Optimize_Conditions Scale_Up Scale-up Process Optimize_Conditions->Scale_Up QC_Testing Implement Quality Control (XRPD, etc.) Scale_Up->QC_Testing

Caption: Workflow for Polymorph Screening and Control.

Troubleshooting_Logic Troubleshooting Polymorphism Issues Problem Incorrect or Mixed Polymorphs Check_Solvent Verify Solvent System (Purity, Water Content) Problem->Check_Solvent Check_Temperature Review Temperature Profile (Heating/Cooling Rates) Problem->Check_Temperature Check_Impurities Assess Starting Material Purity Problem->Check_Impurities Check_Atmosphere Consider Atmospheric Humidity Problem->Check_Atmosphere Solution_Solvent Optimize Solvent or Use Co-solvents Check_Solvent->Solution_Solvent Solution_Temperature Implement Precise Temperature Control Check_Temperature->Solution_Temperature Solution_Impurities Purify Starting Material Check_Impurities->Solution_Impurities Solution_Atmosphere Use Inert Atmosphere Check_Atmosphere->Solution_Atmosphere

Caption: Troubleshooting Polymorphism Issues.

References

troubleshooting unexpected results in the biological screening of quinoline compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the biological screening of quinoline compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and navigate common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My quinoline compound is showing activity in multiple, unrelated assays. What could be the cause?

This phenomenon is often attributed to the compound acting as a Pan-Assay Interference Compound (PAINS). Certain quinoline scaffolds, particularly fused tetrahydroquinolines, are known to be "nuisance compounds" that can interfere with assay readouts through various mechanisms, leading to false-positive results.[1][2] It is crucial to perform counter-screens and orthogonal assays to validate any initial hits.

Q2: I'm observing high background fluorescence in my assay when my quinoline compound is present. How can I address this?

The quinoline core is known to possess inherent fluorescent properties.[3][4] This autofluorescence can interfere with fluorescence-based assays.

Troubleshooting Steps:

  • Measure Compound Autofluorescence: Excite your compound at the same wavelength used for your assay's fluorophore and measure its emission in the same range.

  • Use Red-Shifted Fluorophores: If your compound's fluorescence is in the blue-green spectrum, switching to a red-shifted dye (e.g., Cy5) can help mitigate interference.[5]

  • Increase Fluorophore Concentration: In some cases, a higher concentration of the assay's fluorescent substrate or product can overcome the interference from the compound.[6]

  • Pre-read Plates: Measure the fluorescence of the wells containing your compound before initiating the biological reaction to establish a baseline for background subtraction.[6]

Q3: My quinoline compound precipitates out of solution during the assay. What can I do?

Quinoline solubility can be highly dependent on pH and ionic strength.[1][7][8] Quinolines are weak bases, and their solubility in aqueous solutions increases at lower pH due to protonation.[8]

Troubleshooting Steps:

  • Adjust Buffer pH: If your assay allows, try lowering the pH of the assay buffer to improve compound solubility.

  • Use Co-solvents: A small percentage of an organic solvent like DMSO is commonly used to aid solubility. However, ensure the final concentration does not affect your biological system.

  • Sonication/Vortexing: Gentle sonication or vortexing can help dissolve the compound.

  • Solubility Measurement: Proactively measure the solubility of your compound in the assay buffer to determine its upper concentration limit for screening.[9]

Troubleshooting Guides

Guide 1: Unexpected Results in Cytotoxicity Assays (e.g., MTT)

Issue: Inconsistent IC50 values, or an unexpected increase in signal at higher compound concentrations in an MTT assay.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solution
Compound Interference with MTT Reduction Some compounds can chemically reduce the MTT reagent to formazan, independent of cellular metabolism, leading to a false-positive signal of cell viability.[10]Run a control experiment with the compound, MTT reagent, and media, but without cells, to check for direct chemical reduction.[10]
Compound Precipitation Precipitated compound can scatter light, leading to artificially high absorbance readings. It can also limit the actual concentration of the compound in solution.[9]Visually inspect the wells for precipitation. Measure the absorbance of compound-only wells at a wavelength outside the formazan's absorbance spectrum (e.g., >650 nm) to detect light scattering.[9]
Increased Cellular Metabolism At certain concentrations, a compound might induce a stress response that increases cellular metabolism, leading to more MTT reduction and an apparent increase in viability before cytotoxicity takes over at higher concentrations.[10]Correlate MTT results with a different cytotoxicity assay that measures a different endpoint, such as membrane integrity (e.g., LDH release assay) or apoptosis (e.g., caspase activity assay).
High Cell Density Too many cells per well can lead to nutrient depletion and changes in metabolic activity, skewing the results.[11]Optimize the cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.[11]
Guide 2: False Positives in Luciferase-Based Reporter Assays

Issue: A quinoline compound identified as a hit in a primary screen using a luciferase reporter is inactive in follow-up assays.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solution
Direct Luciferase Inhibition Many quinoline-containing compounds are known to be direct inhibitors of firefly luciferase (FLuc).[12][13] This can lead to an apparent inhibition in assays where a decrease in signal is the desired outcome.Perform a counter-screen using purified luciferase enzyme to directly test for inhibition by your compound.[3]
Luciferase Stabilization Paradoxically, some luciferase inhibitors can stabilize the enzyme within the cell, leading to its accumulation. When the assay is read, the higher amount of enzyme can result in an increased signal, leading to a false positive in screens looking for activators.[14]Use an orthogonal assay with a different reporter system (e.g., a fluorescent protein or a different type of luciferase like Renilla).[15]
Light Attenuation Colored quinoline compounds can absorb the light emitted by the luciferase reaction, leading to a false-negative or reduced signal.Measure the absorbance spectrum of the compound to see if it overlaps with the emission spectrum of the luciferase.

Quantitative Data Summary

Table 1: Solubility of Quinoline in Aqueous Buffers at Different pH Values

pHSolubility (mg/mL)
3.0> 100
5.0~60
7.0~7
9.0~6

Data extracted and summarized from studies on quinoline's pH-dependent solubility. Actual values for specific quinoline derivatives may vary.[7][8]

Table 2: Examples of Quinolines as Firefly Luciferase Inhibitors

Quinoline Compound Type Reported IC50 Range (µM) Reference
General Quinolines0.04 - 25[3]
Quinoline AnalogsPotencies down to < 0.1 µM[11]

This table provides examples and not an exhaustive list. IC50 values are highly dependent on the specific quinoline derivative and assay conditions.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

This protocol helps determine if a test compound interferes with a fluorescence-based assay due to its own fluorescent properties.

  • Prepare Compound Plate: In a 96-well microplate (preferably black with a clear bottom), perform serial dilutions of your quinoline compound in the assay buffer to match the concentrations used in your primary screen.

  • Prepare Control Wells: Include wells with assay buffer only (blank) and wells with a known fluorescent control if available.

  • Read Fluorescence: Place the plate in a microplate reader.

    • Set the excitation wavelength to that used for your assay's fluorophore.

    • Scan a range of emission wavelengths that includes the emission peak of your assay's fluorophore.

  • Analyze Data:

    • Subtract the fluorescence of the blank wells from the compound-containing wells.

    • If a significant, concentration-dependent increase in fluorescence is observed, your compound is autofluorescent under these conditions and is likely to interfere with your assay.

Protocol 2: Fluorescence Polarization (FP) Assay for Tyrosine Kinase Inhibition

This protocol provides a general framework for a competitive FP assay to screen for tyrosine kinase inhibitors.

  • Kinase Reaction:

    • In a microplate, add the tyrosine kinase, a suitable peptide substrate, and the test quinoline compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature and time for the specific kinase.

    • Stop the reaction by adding a quench buffer containing EDTA.[1]

  • Detection:

    • To each well, add a mixture containing a phosphotyrosine-specific antibody and a fluorescently labeled phosphopeptide tracer.[2][12]

    • Incubate for a set period (e.g., 2 hours) at room temperature to allow the binding to reach equilibrium.[1]

  • Measurement:

    • Measure the fluorescence polarization in a suitable plate reader.[12]

  • Data Interpretation:

    • No Inhibition: The kinase phosphorylates the substrate, which then competes with the fluorescent tracer for antibody binding. This displacement of the tracer results in a low FP signal.[2]

    • Inhibition: The quinoline compound prevents the kinase from phosphorylating the substrate. The fluorescent tracer remains bound to the antibody, resulting in a high FP signal.[9]

    • IC50 values can be determined by plotting the FP signal against the inhibitor concentration.

Visualizations

Troubleshooting_Workflow start Unexpected Result in Primary Screen check_solubility Is the compound soluble in the assay buffer? start->check_solubility solubility_issue Address Solubility: - Adjust pH - Use co-solvents - Re-test at lower concentrations check_solubility->solubility_issue No check_interference Is the assay fluorescence- or luminescence-based? check_solubility->check_interference Yes solubility_issue->start run_autofluorescence Run Autofluorescence/ Autoluminescence Assay check_interference->run_autofluorescence Yes check_pains Check for PAINS properties and perform counter-screens (e.g., purified enzyme assay) check_interference->check_pains No interference_found Interference Detected: - Use red-shifted probes - Subtract background - Consider orthogonal assay run_autofluorescence->interference_found Yes run_autofluorescence->check_pains No false_positive Result is likely a False Positive interference_found->false_positive pains_positive Likely PAINS/Assay Interference: - Deprioritize compound or - Modify scaffold to remove liability check_pains->pains_positive Positive in counter-screen orthogonal_assay Perform Orthogonal Assay (different detection method) check_pains->orthogonal_assay Negative in counter-screen pains_positive->false_positive confirm_hit Hit Confirmed orthogonal_assay->confirm_hit Activity Confirmed orthogonal_assay->false_positive Activity Not Confirmed

Caption: Troubleshooting workflow for unexpected screening results.

Fluorescence_Interference cluster_0 Scenario 1: No Interference cluster_1 Scenario 2: Quinoline Autofluorescence cluster_2 Scenario 3: Signal Quenching Excitation Excitation Light Fluorophore Assay Fluorophore Excitation->Fluorophore Excite Detector_A Detector Fluorophore->Detector_A Emit Signal Excitation_B Excitation Light Quinoline Quinoline Compound Excitation_B->Quinoline Excite Detector_B Detector Quinoline->Detector_B Emit False Signal Excitation_C Excitation Light Fluorophore_C Assay Fluorophore Excitation_C->Fluorophore_C Excite Quinoline_C Quinoline Compound Fluorophore_C->Quinoline_C Emit Signal Detector_C Detector Quinoline_C->Detector_C Absorb/Block Signal

Caption: Mechanisms of fluorescence assay interference by quinolines.

FP_Assay cluster_0 High Kinase Activity (Low FP) cluster_1 Low Kinase Activity (High FP) Kinase Kinase pSubstrate Phospho-Substrate Kinase->pSubstrate + Substrate, ATP Substrate Substrate ATP ATP Antibody Antibody pSubstrate->Antibody Binds Tracer Fluorescent Tracer (Free, Tumbles Fast) Tracer->Antibody Displaced Kinase_I Kinase Substrate_I Substrate Kinase_I->Substrate_I No Reaction Inhibitor Quinoline Inhibitor Inhibitor->Kinase_I Inhibits ATP_I ATP Antibody_I Antibody Tracer_I Fluorescent Tracer (Bound, Tumbles Slow) Tracer_I->Antibody_I Binds

Caption: Principle of a fluorescence polarization kinase assay.

References

methods for removing unreacted piperazine from the reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted piperazine from reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Issue 1: Standard acidic wash is ineffective or leads to product loss.

Q: My product is acid-sensitive or water-soluble, making a standard hydrochloric acid wash unsuitable. How can I remove piperazine?

A: When a typical acid wash is not feasible, several alternative methods can be employed. The choice of method depends on the properties of your product and the solvent system.

Alternative Methods:

  • Precipitation as Piperazine Salt: Piperazine can be selectively precipitated from a solution. For instance, adding acetic acid to an acetone solution of the reaction mixture can precipitate piperazine diacetate, which can then be removed by filtration.[1] This method has been shown to be highly effective, with recoveries of piperazine of at least 99.6% when the water content in the acetone is 4% or less.[1]

  • Azeotropic Distillation: If the product is not volatile, azeotropic distillation can be used to remove piperazine. This involves adding an azeotropic agent (an entrainer) to the mixture to form a lower-boiling azeotrope with piperazine and/or water, which is then distilled off.[2]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be an effective purification method.[3] The key is to find a solvent in which your product's solubility is significantly different from that of piperazine.

  • Scavenger Resins: Solid-supported scavengers can be used to selectively bind to piperazine, allowing for its removal by filtration.[4] These are particularly useful when the concentration of piperazine is low.

Issue 2: Piperazine co-distills with the desired product.

Q: I'm attempting to purify my product by distillation, but the unreacted piperazine is coming over with it. What can I do?

A: Co-distillation occurs when the boiling points of the product and piperazine are too close for effective separation by simple distillation.

Solutions:

  • Fractional Distillation: A more efficient fractional distillation column with a higher number of theoretical plates may provide the necessary separation.[5]

  • Conversion to a Salt: Before distillation, the reaction mixture can be treated with an acid to convert piperazine into its non-volatile salt form (e.g., piperazine hydrochloride).[6] The product can then be distilled, leaving the piperazine salt behind.

  • Azeotropic Distillation: As mentioned previously, introducing an entrainer that forms an azeotrope with piperazine but not the product can alter the relative volatilities and facilitate separation.[7]

Issue 3: Difficulty in removing the last traces of piperazine.

Q: I've performed a primary purification step, but analytical tests still show the presence of residual piperazine. How can I achieve higher purity?

A: Removing the final traces of an impurity often requires a more targeted approach.

High-Purity Methods:

  • Chromatography: Column chromatography is a highly effective method for separating compounds with similar properties. The choice of stationary and mobile phases will depend on the specific characteristics of your product.[8][9]

  • Preparative HPLC: For high-value products, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation and purity.

  • Multiple Recrystallizations: If the product is a solid, performing multiple recrystallizations can progressively reduce the level of impurities.[1]

  • Use of Scavengers: Scavenger resins or chemical scavengers can be very effective in removing trace amounts of reactive impurities like piperazine.[10][11]

Frequently Asked Questions (FAQs)

General Questions

Q: What is the most common and straightforward method to remove unreacted piperazine?

A: The most widely used method is an acidic wash. Piperazine, being a base, is readily protonated by an acid (like dilute HCl) to form a water-soluble salt (piperazine hydrochloride).[6] This salt can then be easily removed by extraction with water, assuming your product is not soluble in the aqueous layer.

Q: How can I confirm that all the piperazine has been removed from my reaction mixture?

A: Several analytical techniques can be used to detect and quantify residual piperazine:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive and accurate method for detecting piperazine.[12] Often, a derivatization step is required to make piperazine detectable by a UV detector.[13]

  • Gas Chromatography (GC): GC can also be used for the quantification of piperazine.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic signals of piperazine protons.

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS provide high sensitivity and specificity for identifying and quantifying piperazine.[8]

Method-Specific Questions

Q: When performing an acidic wash, what concentration of acid should I use?

A: A dilute solution of acid, typically 1-2 M hydrochloric acid, is usually sufficient. Using a highly concentrated acid is unnecessary and may risk degrading an acid-sensitive product. The goal is to adjust the pH of the aqueous phase to be acidic enough (pH = 2-3) to ensure complete protonation of the piperazine.[6]

Q: For the precipitation method with acetic acid and acetone, what is the general protocol?

A: A general protocol involves dissolving the crude reaction mixture in acetone. Then, glacial acetic acid is added in at least a stoichiometric amount to form piperazine diacetate.[1] The resulting precipitate of piperazine diacetate is then separated by filtration.[1]

Experimental Protocol: Precipitation of Piperazine Diacetate

  • Dissolve the crude reaction mixture containing piperazine in acetone. The concentration of piperazine in acetone can range from 0.5 to 20% by weight.[1]

  • Add glacial acetic acid to the solution. The amount of acetic acid should be at least stoichiometric to the amount of piperazine present.[1]

  • Stir the mixture at a temperature between 10-30°C to allow for the precipitation of crystalline piperazine diacetate.[1]

  • Separate the precipitated piperazine diacetate from the liquid by filtration.

  • Wash the precipitate with cold acetone to remove any entrained impurities.

  • The filtrate now contains the purified product, free from the majority of the piperazine.

Data Presentation

Table 1: Comparison of Piperazine Removal Methods

MethodPrincipleAdvantagesDisadvantages
Acidic Wash Forms a water-soluble saltSimple, fast, and cost-effectiveNot suitable for acid-sensitive or water-soluble products
Precipitation Forms an insoluble saltHighly selective and efficientRequires a suitable solvent system; may not be applicable to all mixtures
Distillation Separation by boiling pointEffective for large-scale purificationNot suitable if product and piperazine have close boiling points
Azeotropic Distillation Forms a lower-boiling azeotropeCan separate components with close boiling pointsRequires an appropriate entrainer; may require an additional step to remove the entrainer
Recrystallization Differential solubilityCan yield very pure productCan lead to product loss in the mother liquor
Chromatography Differential adsorptionHigh resolution and applicable to a wide range of compoundsCan be expensive and time-consuming for large quantities
Scavenger Resins Covalent or ionic bindingHigh selectivity for trace amountsCost of the resin; may require long reaction times

Table 2: Quantitative Data on Piperazine Removal Efficiency

MethodConditionsPiperazine Recovery/Removal EfficiencyReference
Precipitation Acetic acid in acetone (with <4% water)> 99.6% recovery of piperazine from solution[1]
Precipitation Acetic acid in acetone (with 6-10% water)~96.7% recovery of piperazine from solution[1]
Precipitation as Hexahydrate Addition of isooctanol to an aqueous mixture93.6% recovery of piperazine from the mixture[15]
Precipitation as Hexahydrate Addition of n-butanol to an aqueous mixture85.5% recovery of piperazine from the mixture[15]

Visualizations

Piperazine_Removal_Workflow start Reaction Mixture with Unreacted Piperazine is_product_acid_stable Is the product acid-stable and water-insoluble? start->is_product_acid_stable acid_wash Perform Acidic Wash (e.g., dilute HCl) is_product_acid_stable->acid_wash Yes is_product_solid Is the product a solid? is_product_acid_stable->is_product_solid No extraction Extract with Water acid_wash->extraction end_node Purified Product extraction->end_node recrystallization Recrystallization is_product_solid->recrystallization Yes distillation_check Are boiling points sufficiently different? is_product_solid->distillation_check No recrystallization->end_node distillation Fractional Distillation distillation_check->distillation Yes alternative_methods Consider Alternative Methods: - Precipitation - Azeotropic Distillation - Chromatography - Scavenger Resins distillation_check->alternative_methods No distillation->end_node alternative_methods->end_node

Caption: A decision workflow for selecting a suitable method for piperazine removal.

Acid_Wash_Mechanism Product Product Piperazine Piperazine (Base) Piperazine_Salt Piperazine Dihydrochloride (Water-Soluble Salt) Piperazine->Piperazine_Salt + 2H⁺ label_transfer Piperazine moves to aqueous phase as its salt Piperazine->label_transfer HCl H⁺ + Cl⁻ label_transfer->Piperazine_Salt

Caption: Mechanism of piperazine removal via acidic wash and extraction.

References

refining molecular docking parameters for better prediction of binding affinity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining molecular docking parameters for more accurate binding affinity prediction.

Frequently Asked Questions (FAQs)

Q1: My docking results show a high Root Mean Square Deviation (RMSD) value. What does this indicate and how can I troubleshoot it?

A1: A high RMSD value (typically > 2.0 Å) indicates a significant deviation between the predicted docked pose of a ligand and its experimentally determined conformation (e.g., from a co-crystallized structure). This suggests that the docking protocol may not be accurately reproducing the known binding mode.

Troubleshooting Steps:

  • Re-evaluate Protein and Ligand Preparation: Ensure that the protein structure was properly prepared by removing irrelevant water molecules and co-factors, adding hydrogens, and assigning correct charges.[1][2] Similarly, verify that the ligand's 3D structure was correctly generated and optimized.

  • Adjust Grid Box Parameters: The size and location of the grid box are critical.[3][4] An improperly defined grid box might not encompass the entire binding site or could be too large, leading to an inefficient search. Ensure the grid box is centered on the active site and is large enough to accommodate the ligand.

  • Assess Scoring Function Performance: The chosen scoring function may not be suitable for your specific protein-ligand system.[5][6][7] Consider trying different scoring functions or using a consensus scoring approach where multiple scoring functions are used to rank the poses.[5][8]

  • Increase Search Algorithm Exhaustiveness: A more exhaustive search can sometimes find a better-scoring pose with a lower RMSD, though this will increase computational time.

  • Consider Receptor Flexibility: If the protein is known to undergo conformational changes upon ligand binding, rigid receptor docking may be insufficient. Consider using flexible docking protocols or ensemble docking with multiple receptor conformations.

Q2: Should I remove water molecules from the protein structure before docking?

A2: The decision to remove water molecules is not always straightforward and depends on the specific system.

  • General Practice: In many cases, water molecules that are not directly involved in mediating the protein-ligand interaction are removed to simplify the system and reduce computational complexity.[9]

  • Bridging Water Molecules: However, some water molecules act as a bridge, forming hydrogen bonds with both the protein and the ligand, and are crucial for the binding interaction.[10][11] Removing these "structural" water molecules can lead to inaccurate docking results.

  • Recommendation: It is advisable to analyze the crystal structure to identify conserved water molecules within the binding site. If a water molecule is observed to mediate interactions in multiple crystal structures of the same or similar proteins, it should be retained during docking.[11] Some studies have shown that including explicit water molecules can improve docking accuracy.[12][13]

Q3: How do I choose the most appropriate scoring function for my study?

A3: The performance of scoring functions can be system-dependent, and there is no single "best" scoring function for all scenarios.[14] They are generally categorized into force-field-based, empirical, and knowledge-based functions.[15][16]

Strategies for Selection:

  • Literature Review: Check previous docking studies on your target protein or similar proteins to see which scoring functions have been used successfully.

  • Validation: If you have a set of known binders and non-binders, you can perform a validation study to compare the performance of different scoring functions in distinguishing between them.

  • Consensus Scoring: This approach combines the results from multiple scoring functions to improve the reliability of the prediction.[5] By averaging the ranks or scores, the biases of individual scoring functions can be mitigated.

Q4: My docking results have good scores, but the predicted binding pose doesn't make sense chemically. What should I do?

A4: A good docking score does not always guarantee a chemically reasonable or accurate binding pose.[17] It is crucial to visually inspect the top-ranked poses and analyze the predicted interactions.

Post-Docking Analysis Steps:

  • Visual Inspection: Use molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio) to examine the docked pose within the binding pocket.[18][19]

  • Interaction Analysis: Analyze the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) formed between the ligand and the protein.[20] Ensure these interactions are consistent with the known pharmacophore or the chemical properties of the ligand and the active site residues.

  • Molecular Dynamics (MD) Simulations: Running MD simulations on the docked complex can provide insights into the stability of the predicted binding pose over time.[21] An unstable pose may indicate an incorrect prediction.

Troubleshooting Guides

Problem 1: Inconsistent results between different docking runs.
  • Possible Cause: The stochastic nature of some search algorithms can lead to variability in the results.

  • Solution:

    • Increase the number of docking runs to ensure adequate sampling of the conformational space.

    • Use a more exhaustive search algorithm setting.

    • Analyze the clustering of the resulting poses. A large, low-energy cluster of similar poses suggests a more reliable prediction.

Problem 2: Difficulty in docking large or highly flexible ligands.
  • Possible Cause: A large number of rotatable bonds increases the complexity of the conformational search, making it difficult to find the optimal pose.

  • Solution:

    • Break the ligand into smaller fragments, dock them individually, and then use the results to guide the docking of the entire ligand.

    • Use a docking program specifically designed to handle flexible ligands.

    • Increase the exhaustiveness of the search algorithm.

Quantitative Data Summary

Table 1: Comparison of Scoring Function Performance (Hypothetical Data)

This table provides a hypothetical comparison of different scoring functions based on their success rate in predicting the correct binding pose (RMSD < 2.0 Å) and their correlation with experimental binding affinities.

Scoring FunctionTypeSuccess Rate (RMSD < 2.0 Å)Correlation (r²) with Experimental pKi
GoldScore Force-Field72%0.65
ChemPLP Empirical78%0.71
ASP Knowledge-Based69%0.62
Vina Empirical75%0.68
Consensus Score Combination85%0.75

Table 2: Impact of Including Structural Water Molecules on Docking Accuracy

This table summarizes findings from a study on the effect of including key water molecules in the binding site during docking simulations.[11]

Docking ConditionAverage RMSD of Top-Ranked Pose (Å)Success Rate (RMSD < 2.0 Å)
Without Water Molecules 2.4965.8%
With Optimized Water Molecules 1.9174.2%

Experimental Protocols

Protocol 1: Standard Molecular Docking Workflow

This protocol outlines the general steps for performing a molecular docking experiment.[1][2]

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove any existing ligands, co-factors (unless essential for binding), and water molecules that do not mediate key interactions.[22]

    • Add polar hydrogens and assign partial charges to the protein atoms.

    • Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • Obtain the 2D or 3D structure of the ligand.

    • Convert the 2D structure to 3D and perform energy minimization to obtain a low-energy conformation.

    • Assign rotatable bonds and save the ligand in the appropriate format (e.g., PDBQT).

  • Grid Generation:

    • Define a grid box that encompasses the binding site of the protein.[3][4]

    • The grid box should be centered on the active site, which can be identified from a co-crystallized ligand or through binding site prediction tools.

    • The size of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Running the Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, GOLD) to perform the docking calculation.[18][23]

    • Specify the prepared protein and ligand files, the grid parameters, and the desired search algorithm settings.

    • The program will generate a set of possible binding poses for the ligand, each with a corresponding docking score.

  • Results Analysis and Validation:

    • Analyze the docking log file to view the binding energies and RMSD values for the different poses.

    • Visualize the top-ranked poses in the context of the protein's binding site to assess the interactions.[17]

    • Validate the docking protocol by re-docking a known inhibitor and comparing the predicted pose to the crystallographic pose (if available). An RMSD value below 2.0 Å is generally considered a successful validation.[24]

Protocol 2: Consensus Docking

This protocol describes a method to improve the reliability of docking predictions by combining the results of multiple docking programs or scoring functions.

  • Independent Docking:

    • Perform docking simulations for the same protein-ligand system using at least two different docking programs (e.g., AutoDock Vina, GOLD, Glide).

  • Pose Clustering and Scoring:

    • For each docking program, obtain the top-ranked poses.

    • Cluster the poses from all programs based on their structural similarity (RMSD).

  • Consensus Scoring:

    • Rank-by-Score: Average the docking scores for each pose from the different scoring functions.

    • Rank-by-Rank: Average the rank of each pose from the different docking programs.

    • The poses that consistently rank high across multiple methods are considered the most reliable predictions.

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis & Validation cluster_output Output Protein_Prep Protein Preparation (Remove water, add H+) Grid_Gen Grid Generation (Define binding site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (3D structure, energy minimization) Run_Docking Run Docking Simulation (Generate poses & scores) Ligand_Prep->Run_Docking Grid_Gen->Run_Docking Results_Analysis Results Analysis (Scores, Interactions) Run_Docking->Results_Analysis Validation Validation (RMSD, ROC curve) Results_Analysis->Validation Binding_Affinity Predicted Binding Affinity Validation->Binding_Affinity

Caption: A general workflow for molecular docking experiments.

Virtual_Screening_Workflow cluster_input Input cluster_screening Screening cluster_filtering Filtering & Selection cluster_output Output Compound_Library Compound Library Docking High-Throughput Molecular Docking Compound_Library->Docking Target_Protein Prepared Target Protein Target_Protein->Docking Scoring Scoring & Ranking Docking->Scoring Hit_Selection Hit Selection (Top-ranked compounds) Scoring->Hit_Selection Post_Processing Post-Processing (Visual inspection, ADMET prediction) Hit_Selection->Post_Processing Lead_Candidates Lead Candidates for Experimental Testing Post_Processing->Lead_Candidates

Caption: A typical workflow for virtual screening using molecular docking.

References

Validation & Comparative

The Ascendant Scions of Chloroquine: A Comparative Analysis of 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as Next-Generation Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

For decades, chloroquine was the cornerstone of antimalarial chemotherapy, lauded for its efficacy, safety, and affordability. However, the widespread emergence of chloroquine-resistant strains of Plasmodium falciparum, the most virulent human malaria parasite, has severely compromised its clinical utility and necessitated the urgent development of novel antimalarial agents. Among the most promising candidates are derivatives of 7-Chloro-4-(piperazin-1-yl)quinoline, a scaffold that retains the essential pharmacophore of chloroquine while incorporating structural modifications designed to circumvent resistance mechanisms.

This guide provides a comparative analysis of select this compound derivatives against the parent compound, chloroquine. We present a synthesis of in vitro and in vivo experimental data to objectively evaluate their potential as next-generation antimalarials, particularly against chloroquine-resistant parasites. Detailed experimental protocols for key assays are provided to aid in the interpretation and replication of these findings.

In Vitro Antimalarial Activity: A Quantitative Comparison

The in vitro antiplasmodial activity of novel compounds is a critical first step in their evaluation. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits parasite growth by 50%, is a key metric. The following table summarizes the IC50 values for various this compound derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

CompoundP. falciparum StrainIC50 (nM)Reference CompoundIC50 (nM)
Chloroquine CQ-S (e.g., 3D7)~8-25--
CQ-R (e.g., K1, W2)~100-540--
(S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine triphosphate (7g) CQ-S3.27 - 25.1ChloroquineNot specified
CQ-R9.79 - 167.4ChloroquineNot specified
N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives CQ-RModerate to goodChloroquineNot specified
This compound-sulfonamide hybrids (F5, F7, F8) CQ-R (FCR-3)2000QuinineNot specified
SKM13 (α,β-unsaturated amide and phenylmethyl group derivative) CQ-RMore effectiveChloroquineNot specified

Note: The IC50 values can vary depending on the specific parasite strain and the assay conditions used.

In Vivo Efficacy in Rodent Malaria Models

Promising in vitro activity must translate to in vivo efficacy. The 4-day suppressive test in rodent malaria models, such as Plasmodium berghei or Plasmodium yoelii in mice, is a standard preclinical assay. The effective dose that suppresses parasitemia by 50% (ED50) or 90% (ED90) is determined.

CompoundRodent Malaria ModelEfficacyReference CompoundEfficacy
(S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine triphosphate (7g) P. yoelii (MDR strain)Curative activityNot specifiedNot specified
N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivative P. bergheiOne compound cured infected miceChloroquineNot specified
SKM13 P. berghei20 mg/kg completely inhibited growth and increased survival to 100%Chloroquine40% survival at an unspecified dose
4-aminoquinoline derivatives (1m, 1o, 2c, 2j) P. bergheiCured infected miceAmodiaquineED50 of 1.18 mg/kg

Mechanism of Action: Overcoming Resistance

The primary mechanism of action for chloroquine and its derivatives is the inhibition of hemozoin formation in the parasite's digestive vacuole.[1] During hemoglobin digestion, the parasite releases toxic free heme.[1] To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin.[1] Chloroquine, a weak base, accumulates in the acidic digestive vacuole and caps the growing hemozoin crystal, preventing further polymerization.[1] This leads to the buildup of toxic heme, which ultimately kills the parasite.[1]

Chloroquine resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which is thought to reduce the accumulation of chloroquine in the digestive vacuole. The structural modifications in the this compound derivatives, particularly the bulky side chains, are hypothesized to overcome this resistance by either restoring accumulation in the digestive vacuole or by possessing additional mechanisms of action.[2]

Hemozoin_Formation_Inhibition cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) cluster_transport Drug Action Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization Hemozoin Hemozoin (Inert) Polymerization->Hemozoin CQ_Derivative This compound Derivative CQ_Derivative->Polymerization Inhibits

Figure 1: Proposed mechanism of action for this compound derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of antimalarial drug candidates.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method for determining the IC50 values of antimalarial compounds.

SYBR_Green_Assay start Start drug_prep Prepare serial dilutions of test compounds start->drug_prep parasite_culture Culture P. falciparum (e.g., in RPMI-1640 medium) start->parasite_culture plate_setup Add parasitized erythrocytes and drug dilutions to 96-well plate drug_prep->plate_setup parasite_culture->plate_setup incubation Incubate for 72 hours at 37°C plate_setup->incubation lysis_buffer Add SYBR Green I lysis buffer incubation->lysis_buffer read_fluorescence Read fluorescence (excitation ~485 nm, emission ~530 nm) lysis_buffer->read_fluorescence data_analysis Calculate IC50 values read_fluorescence->data_analysis end End data_analysis->end

Figure 2: Workflow for the SYBR Green I-based in vitro antiplasmodial assay.

Methodology:

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Dilution: Test compounds are serially diluted in appropriate solvent and then in culture medium.

  • Assay Setup: Asynchronous parasite cultures with a parasitemia of ~0.5% and 2.5% hematocrit are added to a 96-well plate containing the drug dilutions.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Fluorescence Measurement: After incubation, SYBR Green I lysis buffer is added to each well. The plate is incubated in the dark at room temperature for 1 hour, and fluorescence is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 values are determined by non-linear regression analysis.

In Vivo 4-Day Suppressive Test

This is the standard preliminary in vivo test to evaluate the efficacy of a compound against a rodent malaria parasite.

Methodology:

  • Animal Model: Swiss albino mice are typically used.

  • Infection: Mice are inoculated intraperitoneally with P. berghei or P. yoelii parasitized erythrocytes.

  • Drug Administration: The test compound is administered orally or intraperitoneally once daily for four consecutive days, starting 2-4 hours after infection. A control group receives the vehicle only.

  • Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia of the treated group is compared to the control group, and the percentage of suppression is calculated. The ED50 and ED90 values are then determined by regression analysis.

Conclusion

The this compound scaffold represents a highly promising avenue for the development of novel antimalarials to combat the growing threat of drug resistance. Many derivatives exhibit potent in vitro activity against both chloroquine-sensitive and, crucially, chloroquine-resistant strains of P. falciparum. Furthermore, several of these compounds have demonstrated significant in vivo efficacy in rodent malaria models, with some achieving curative outcomes. The primary mechanism of action appears to be the inhibition of hemozoin formation, a pathway that is also the target of chloroquine. The structural modifications in these derivatives likely play a key role in overcoming the resistance mechanisms that have rendered chloroquine ineffective in many malaria-endemic regions. Further preclinical and clinical development of the most promising candidates is warranted to fully assess their therapeutic potential.

References

Validating VEGFR-2 Inhibition: A Comparative Analysis of Novel 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the efficacy and experimental validation of a new class of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.

The inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, is a cornerstone of modern cancer therapy.[1][2][3] Dysregulation of VEGFR-2 signaling is a critical factor in tumor growth, proliferation, and metastasis.[1][2] This has spurred the development of numerous small-molecule inhibitors, with the quinoline scaffold being a particularly promising framework.[2][3] This guide provides a detailed comparison of novel 7-Chloro-4-(piperazin-1-yl)quinoline derivatives, presenting their performance against established alternatives and outlining the experimental protocols for their validation.

Performance Comparison of Novel Quinoline Derivatives

A recent study focused on the synthesis and evaluation of a series of novel 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives (designated as compounds 4a-t ) as potential VEGFR-2 inhibitors.[4] The primary findings are summarized below, with comparisons to standard reference drugs.

In Vitro VEGFR-2 Kinase Inhibitory Activity

The most potent compound from the synthesized series, 4q , was evaluated for its direct inhibitory effect on VEGFR-2 kinase activity. The results are compared with Sorafenib, a known multi-kinase inhibitor used in cancer treatment.

CompoundVEGFR-2 IC50 (µM)
Compound 4q 1.38 [4]
Sorafenib (Reference)0.33[4]

Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of compound 4q and Sorafenib against VEGFR-2.

In Vitro Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of the novel quinoline derivatives were assessed against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines.[4] The performance of the most active compound, 4q , is presented alongside the standard chemotherapeutic agent, Doxorubicin.

CompoundCell LineCytotoxicity IC50 (µM)
Compound 4q MCF-76.502 [4]
PC311.751 [4]
Doxorubicin (Reference)MCF-76.774[4]
PC37.7316[4]

Table 2: Comparative cytotoxic activity (IC50) of compound 4q and Doxorubicin against MCF-7 and PC3 cancer cell lines.

Experimental Protocols and Methodologies

The validation of these novel compounds involved a series of established in vitro assays. The detailed methodologies are crucial for the replication and verification of these findings.

In Vitro VEGFR-2 Kinase Assay

The ability of the synthesized compounds to inhibit VEGFR-2 kinase activity is a primary indicator of their potential as targeted therapies. While the specific kit used in the primary study is not detailed, a standard protocol for such an assay is as follows:

  • Assay Principle : The assay measures the phosphorylation of a substrate by the VEGFR-2 enzyme in the presence of ATP. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method where the signal is inversely proportional to the kinase activity.

  • Materials :

    • Recombinant human VEGFR-2 kinase[5]

    • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)[5]

    • ATP[5]

    • Assay buffer[5]

    • Test compounds (novel quinoline derivatives) and a reference inhibitor (e.g., Sorafenib)

    • Detection reagent (e.g., Kinase-Glo® MAX)[5][6]

    • 96-well plates[5]

  • Procedure :

    • Add the assay buffer, VEGFR-2 enzyme, and the test compound at various concentrations to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 40 minutes).

    • Stop the reaction and add the detection reagent. This reagent measures the amount of remaining ATP; a lower ATP level indicates higher kinase activity.

    • Measure the luminescence using a microplate reader.

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines is determined using a colorimetric assay like the MTT assay.

  • Assay Principle : This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Materials :

    • Human cancer cell lines (e.g., MCF-7, PC3)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • Test compounds and a reference drug (e.g., Doxorubicin)

    • MTT solution

    • Solubilizing agent (e.g., DMSO)

  • Procedure :

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

    • Add the MTT solution to each well and incubate for a few hours until formazan crystals are formed.

    • Dissolve the formazan crystals by adding a solubilizing agent.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 values, which represent the concentration of the compound that inhibits 50% of cell growth.

Visualizing the Mechanisms and Workflows

To better understand the context and process of this research, the following diagrams illustrate the key biological pathway, the experimental workflow, and the underlying structure-activity relationships.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Activates PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Raf Raf Dimerization->Raf PKC PKC PLCg->PKC Akt Akt PI3K->Akt Proliferation Cell Proliferation PKC->Proliferation Migration Cell Migration PKC->Migration Survival Cell Survival PKC->Survival Permeability Vascular Permeability PKC->Permeability Akt->Proliferation Akt->Migration Akt->Survival Akt->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Survival ERK->Permeability

Caption: The VEGFR-2 signaling pathway, initiated by VEGF binding, leads to downstream activation of multiple cascades that promote angiogenesis.

Experimental_Workflow start Design & Synthesis of This compound Derivatives (4a-t) structure Structural Confirmation (IR, NMR, HRMS) start->structure cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) MCF-7 & PC3 Cell Lines structure->cytotoxicity select_potent Identify Most Potent Compound (4q) cytotoxicity->select_potent vegfr_assay In Vitro VEGFR-2 Kinase Inhibition Assay select_potent->vegfr_assay docking Molecular Docking Study vegfr_assay->docking sar Structure-Activity Relationship (SAR) Analysis docking->sar

Caption: Experimental workflow for the evaluation of novel quinoline derivatives as VEGFR-2 inhibitors.

SAR_Logic Structure-Activity Relationship (SAR) Insights Core Core Scaffold: This compound Piperazine Piperazine Linker Core->Piperazine Connects to Substituent N-Substituted Amino Ethanone Side Chain (Variable Group at 'R') Piperazine->Substituent Connects to Activity Biological Activity (VEGFR-2 Inhibition & Cytotoxicity) Substituent->Activity Crucially Influences PotentGroup Most Potent Substituent (Compound 4q): 2-(4-(4-bromobenzyl)piperazin-1-yl) Activity->PotentGroup Maximized by

Caption: Logical diagram of the structure-activity relationship for the novel quinoline derivatives, highlighting key structural components.

References

A Comparative Analysis of the Biological Activity of Chloro-Piperazinyl-Quinoline Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a chlorine atom on the quinoline ring of chloro-piperazinyl-quinoline derivatives can significantly influence their biological activity. This guide provides a comparative overview of the pharmacological effects of these positional isomers, with a focus on their interactions with key therapeutic targets in oncology and neuroscience. The information presented herein is a synthesis of data from multiple studies, offering a valuable resource for structure-activity relationship (SAR) analysis and future drug design.

Data Presentation: A Comparative Look at Biological Activity

The following tables summarize the quantitative data on the biological activity of different chloro-piperazinyl-quinoline positional isomers. It is important to note that the data has been compiled from various sources, and direct comparison should be made with caution due to potential differences in experimental conditions.

Dopamine Receptor Binding Affinity

The affinity of chloro-piperazinyl-quinoline derivatives for dopamine receptors is a key determinant of their potential as antipsychotic agents. The position of the chloro-substituent on an associated aryl ring has been shown to modulate binding affinity and selectivity.

CompoundChloro PositionReceptorKi (nM)
1-(2,3-dichlorophenyl)piperazine derivative2,3-dichloroD3<1
1-(3-chlorophenyl)-4-phenethylpiperazine3-chloroDAT0.04
7-chloro-4-(piperazin-1-yl)quinoline derivative (generic)7-chloroD2/D4-
1-[4-(4-(m-chlorophenyl)-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinonem-chloroD2Potent Antagonist

Ki: Inhibition constant; a lower value indicates higher binding affinity. DAT: Dopamine Transporter. Data synthesized from multiple sources.

Serotonin Receptor Binding Affinity

Modulation of serotonin receptors is another critical aspect of the pharmacological profile of these compounds, with implications for their use as antidepressants and anxiolytics.

CompoundChloro PositionReceptorKi (nM)
1-[4-(4-(m-chlorophenyl)-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinonem-chloro5-HT1APotent Antagonist
1-[4-(4-(m-chlorophenyl)-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinonem-chloro5-HT2Potent Antagonist
1-(6-chloropyrazin-2-yl)piperazine derivative6-chloro5-HTHigh Affinity

Ki: Inhibition constant; a lower value indicates higher binding affinity. Data synthesized from multiple sources.

In Vitro Anticancer Activity

Certain chloro-piperazinyl-quinoline isomers have demonstrated significant cytotoxic effects against various cancer cell lines. The 7-chloro substitution appears to be a common feature in many of the active compounds identified to date.

CompoundChloro PositionCell LineIC50 (µM)
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q)7-chloroMCF-76.502
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q)7-chloroPC311.751
Doxorubicin (standard)-MCF-76.774
Doxorubicin (standard)-PC37.7316

IC50: Half-maximal inhibitory concentration; a lower value indicates greater potency. MCF-7: Human breast adenocarcinoma cell line. PC3: Human prostate cancer cell line.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of chloro-piperazinyl-quinoline isomers.

Radioligand Binding Assay for Dopamine D2 Receptors

This assay is used to determine the affinity of a test compound for the dopamine D2 receptor.

  • Preparation of Membranes: Membranes are prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 cells). The cells are homogenized in a buffer solution and centrifuged to pellet the membranes, which are then resuspended in the assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a specific radioligand, such as [3H]spiperone, and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a further incubation period, the resulting formazan crystals (formed by viable cells) are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of chloro-piperazinyl-quinoline isomers.

G Dopamine D2 Receptor Signaling Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand ([3H]Spiperone) Radioligand->Incubation Test_Compound Test Compound (Positional Isomer) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Calculation Counting->IC50_Calc Ki_Calc Ki Calculation IC50_Calc->Ki_Calc

Comparative In Vivo Efficacy of 7-Chloro-4-(piperazin-1-yl)quinoline Compounds Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents. The 7-chloro-4-aminoquinoline scaffold, the backbone of the once-mainstay drug chloroquine, continues to be a fertile ground for the design of new compounds that can overcome resistance. This guide provides a comparative overview of the in vivo efficacy of several 7-Chloro-4-(piperazin-1-yl)quinoline derivatives and related analogues, based on published preclinical studies.

Quantitative Efficacy Data

The following tables summarize the in vivo antimalarial activity of various 7-chloro-4-aminoquinoline derivatives, including those with piperazine moieties. It is crucial to note that the data are compiled from different studies using varied experimental protocols (e.g., different Plasmodium species, mouse strains, and dosing regimens). Therefore, direct comparison of absolute efficacy values across different studies should be approached with caution.

Table 1: In Vivo Efficacy of a Novel Piperazine-Containing 4-Aminoquinoline Derivative Against Chloroquine-Resistant P. yoelii

CompoundDose (mg/kg)Administration RouteParasitemia Suppression on Day 4 (%)Survival (Day 28)Cure RateReference
(S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine triphosphate50Oral1005/55/5 (100%)[1]
(S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine triphosphate25Oral1005/54/5 (80%)[1]
(S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine triphosphate12.5Oral1004/52/5 (40%)[1]
Chloroquine100Oral--90% curative effect[1]
Chloroquine25Oral--No curative effect[1]

Table 2: In Vivo Efficacy of N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine Derivatives Against P. berghei

CompoundDose (mg/kg/day x 4 days)Administration RouteOutcomeReference
A specific derivative from the studyNot specifiedNot specifiedCured mice infected by Plasmodium berghei[2]

Table 3: In Vivo Efficacy of "Reversed Chloroquine" (RCQ) Analogues Against P. berghei

CompoundDosing RegimenAdministration RouteParasite Growth Inhibition (%)Reference
RCQ-130 mg/kg (single dose)Oral>90[3]
RCQ-430 mg/kg (single dose)Oral>90[3]
RCQ-1530 mg/kg (single dose)Oral>90[3]
RCQ-2230 mg/kg (single dose)Oral>90[3]
RCQ-130 mg/kg (single dose)Subcutaneous>90[3]
RCQ-430 mg/kg (single dose)Subcutaneous>90[3]
RCQ-1530 mg/kg (single dose)Subcutaneous>90[3]
RCQ-2230 mg/kg (single dose)Subcutaneous>90[3]
RCQ-130 mg/kg/day x 4 daysOral>90[3]
RCQ-430 mg/kg/day x 4 daysOral>90[3]
RCQ-1530 mg/kg/day x 4 daysOral>90[3]
RCQ-2230 mg/kg/day x 4 daysOral>90[3]

Table 4: In Vivo Efficacy of Novel Quinolinepiperazinyl-aryltetrazoles Against P. berghei

CompoundDose (mg/kg)Administration RouteMedian Survival Time (Days)Reference
Compound 6630Oral28[4]
Compound 7530Oral28[4]
Untreated Control--20[4]

Experimental Protocols

The most commonly employed method for evaluating the in vivo efficacy of antimalarial compounds is the Peters' 4-day suppressive test . While the fundamental principles of this assay are consistent across studies, specific parameters may vary.

General Protocol for Peters' 4-Day Suppressive Test:

  • Animal Model: Swiss albino mice or other suitable strains are typically used.

  • Parasite Strain: A rodent malaria parasite, such as Plasmodium berghei or P. yoelii, is used as a model for human P. falciparum infection. Chloroquine-sensitive and resistant strains are often employed to assess activity against resistant parasites.

  • Infection: Mice are inoculated intraperitoneally or intravenously with a standardized number of parasitized red blood cells.

  • Drug Administration: The test compounds are administered to the mice, usually orally or subcutaneously, starting a few hours after infection and continuing for four consecutive days. A vehicle control group and a positive control group (treated with a standard antimalarial like chloroquine) are included.

  • Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia of the control group is considered 100%. The percentage suppression of parasitemia for each treated group is calculated using the formula: % Suppression = (1 - (Mean parasitemia of treated group / Mean parasitemia of control group)) * 100

  • Additional Endpoints: In some studies, the mean survival time of the mice is also monitored to assess the curative effect of the compounds. ED50 and ED90 values (the doses required to suppress parasitemia by 50% and 90%, respectively) are often calculated from dose-response studies.

Specific Protocol Variations from Cited Studies:

  • Study on a Novel Piperazine-Containing 4-Aminoquinoline Derivative[1]:

    • Animal Model: Albino mice.

    • Parasite Strain: Multidrug-resistant P. yoelii.

    • Drug Administration: Oral.

    • Endpoints: Parasitemia suppression on day 4, survival up to day 28, and cure rate.

  • Study on "Reversed Chloroquine" (RCQ) Analogues[3]:

    • Parasite Strain: P. berghei.

    • Drug Administration: Both oral and subcutaneous routes were tested. Single-dose and four-dose regimens were evaluated.

    • Endpoint: Percent activity calculated as the difference in mean percent parasitemia between control and treated groups.

  • Study on Quinolinepiperazinyl-aryltetrazoles[4]:

    • Parasite Strain: P. berghei.

    • Drug Administration: Oral.

    • Endpoint: Median survival time.

Mechanism of Action and Visualizations

The primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's food vacuole.

Hemozoin_Inhibition_Pathway cluster_parasite Plasmodium Parasite cluster_food_vacuole Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Biocrystallization Drug_Heme_Complex Drug-Heme Complex Heme->Drug_Heme_Complex Parasite_Lysis Parasite Lysis Heme->Parasite_Lysis Toxicity (if accumulated) 7_Chloro_4_piperazin_1_yl_quinoline This compound 7_Chloro_4_piperazin_1_yl_quinoline->Drug_Heme_Complex Complexation Drug_Heme_Complex->Parasite_Lysis Toxicity

Caption: Mechanism of action of this compound compounds.

The experimental workflow for a typical in vivo efficacy study can be visualized as follows:

InVivo_Efficacy_Workflow Start Start Inoculation Inoculate Mice with Plasmodium-infected RBCs Start->Inoculation Grouping Randomize Mice into Control and Treatment Groups Inoculation->Grouping Treatment Administer Test Compound/Vehicle for 4 Consecutive Days Grouping->Treatment Blood_Smear Prepare Blood Smears on Day 5 Treatment->Blood_Smear Staining Giemsa Staining Blood_Smear->Staining Microscopy Determine Parasitemia by Microscopy Staining->Microscopy Data_Analysis Calculate % Parasite Suppression, ED50, Survival, etc. Microscopy->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Peters' 4-day suppressive test.

References

Bridging the Gap: Cross-Validation of In Silico Predictions with In Vitro Results for Quinoline Hybrids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

The development of novel therapeutic agents is a complex and resource-intensive process. In recent years, the integration of computational (in silico) methods has become a cornerstone of modern drug discovery, offering a faster and more cost-effective way to screen and design potential drug candidates. Quinoline and its hybrid molecules, known for their broad spectrum of pharmacological activities, are a significant area of focus. This guide provides a comparative analysis of recent studies that have successfully cross-validated in silico predictions with in vitro experimental results for quinoline hybrids, offering valuable insights for researchers, scientists, and drug development professionals.

The Synergy of In Silico and In Vitro Approaches

The core principle behind this dual approach is to leverage the predictive power of computational models to identify promising compounds that are then synthesized and validated through laboratory experiments. This workflow significantly narrows down the number of compounds to be tested, saving time and resources.

In Silico to In Vitro Workflow cluster_in_silico In Silico Screening cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Validation Virtual_Library Virtual Library of Quinoline Hybrids Molecular_Docking Molecular Docking (e.g., AutoDock Vina) Virtual_Library->Molecular_Docking Binding Affinity Prediction ADMET_Prediction ADMET Prediction (e.g., SwissADME) Molecular_Docking->ADMET_Prediction Top Candidates Synthesis Synthesis of Prioritized Compounds ADMET_Prediction->Synthesis Selection of Promising Hybrids Data_Analysis Data Analysis and Correlation ADMET_Prediction->Data_Analysis Predicted Data Biological_Assays Biological Assays (e.g., MTT, MIC) Synthesis->Biological_Assays Synthesized Compounds Biological_Assays->Data_Analysis Experimental Results

Caption: A generalized workflow illustrating the progression from in silico screening of quinoline hybrids to their synthesis and subsequent in vitro validation.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Quinoline hybrids have shown considerable promise as antimicrobial agents. In silico studies often target key bacterial enzymes, followed by in vitro determination of Minimum Inhibitory Concentrations (MIC).

A recent study designed and synthesized novel quinoline derivatives as potential peptide deformylase (PDF) inhibitors for their antimicrobial activity.[1][2] The in silico predictions were cross-validated with in vitro antimicrobial screening.

Table 1: Comparison of In Silico Docking Scores and In Vitro Antimicrobial Activity of Quinoline Derivatives

CompoundTarget OrganismIn Silico Docking Score (kcal/mol) vs. PDFIn Vitro MIC (µg/mL)
Compound 2Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coliNot specified50 - 3.12
Compound 6Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, A. flavus, A. niger, F. oxysporum, C. albicansNot specified (noted for strong binding affinity)50 - 3.12 (most potent antifungal)
Ciprofloxacin (Reference)Bacterial strainsNot applicableNot specified

Another study focused on quinoline-isoxazole hybrids targeting E. coli DNA gyrase.[3] The molecular docking and MD simulations showed excellent binding properties, which correlated with the in vitro antimicrobial activity.

Table 2: In Silico and In Vitro Data for Quinoline-Isoxazole Hybrids against E. coli DNA Gyrase

CompoundIn Silico Binding Affinity (kcal/mol)In Vitro MIC (µg/mL) vs. E. coli
6i-8.9Potent (comparable to standard)
6j-9.2Potent (comparable to standard)
6l-9.5Potent (comparable to standard)
Ampicillin (Reference)Not applicableStandard
Gentamycin (Reference)Not applicableStandard
Experimental Protocols: Antimicrobial Susceptibility Testing

Broth Microdilution Method (for MIC determination):

  • A two-fold serial dilution of the synthesized quinoline hybrids is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • A standardized inoculum of the microbial suspension (e.g., 5 x 10^5 CFU/mL for bacteria) is added to each well.

  • Positive (microorganism without compound) and negative (broth only) controls are included.

  • The plates are incubated at 37°C for 24 hours (for bacteria) or at a suitable temperature for 48-72 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity: Targeting Proliferative Pathways

Quinoline-chalcone hybrids have been investigated as multi-target therapeutic agents for cancer.[4] In silico molecular docking studies identified VEGFR-2 and EGFR as potential targets, and these predictions were correlated with in vitro cytotoxicity assays against various cancer cell lines.

Anticancer_Mechanism Quinoline_Chalcone_Hybrid Quinoline-Chalcone Hybrid (2QC-h) VEGFR2_EGFR VEGFR-2 / EGFR Inhibition Quinoline_Chalcone_Hybrid->VEGFR2_EGFR Apoptosis_Induction Induction of Apoptosis (Intrinsic Pathway) VEGFR2_EGFR->Apoptosis_Induction EMT_Inhibition Inhibition of Epithelial- Mesenchymal Transition (EMT) VEGFR2_EGFR->EMT_Inhibition Cancer_Cell_Death Cancer Cell Death Apoptosis_Induction->Cancer_Cell_Death EMT_Inhibition->Cancer_Cell_Death

Caption: Proposed mechanism of action for a potent quinoline-chalcone hybrid in cancer cells.

Table 3: Correlation of In Silico Binding Affinity and In Vitro Cytotoxicity of Quinoline-Chalcone Hybrids

CompoundTargetIn Silico Binding Affinity (kcal/mol)Cancer Cell LineIn Vitro IC50 (µg/mL)
2QC-hVEGFR-2, EGFRHigh (nanomolar range predicted)AGS (gastric)4.85 ± 0.22 (24h), 2.66 ± 0.58 (48h)
HCT116 (colon)6.61 ± 0.29 (24h), 2.39 ± 0.57 (48h)
HepG2 (liver)9.14 ± 0.49 (24h), 6.15 ± 0.27 (48h)
Oxaliplatin (Reference)DNA synthesisNot applicableAGS, HCT116, HepG2Often less potent than 2QC-h
Experimental Protocols: Cytotoxicity Assay

MTT Assay:

  • Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the quinoline hybrids and incubated for 24, 48, or 72 hours.

  • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimalarial Activity: A Continued Fight Against Resistance

Quinoline-based drugs have historically been pivotal in the treatment of malaria.[5] Modern research focuses on creating hybrids to overcome drug resistance. A study on quinoline-urea-benzothiazole hybrids demonstrated their in vitro activity against Plasmodium falciparum and correlated it with in silico docking against parasitic enzymes.[6]

Table 4: In Silico and In Vitro Antimalarial Activity of Quinoline-Urea-Benzothiazole Hybrids

CompoundTarget EnzymeIn Silico Binding Energy (kcal/mol)In Vitro Activity vs. P. falciparum 3D7 (IC50, µM)
5aP. falciparum dihydroorotate dehydrogenaseNot specified0.33
5bP. falciparum dihydroorotate dehydrogenaseHigher than Chloroquine0.97
5fP. falciparum dihydroorotate dehydrogenaseNot specifiedNot specified
Chloroquine (Reference)Heme detoxificationNot applicableNot specified
Experimental Protocols: In Vitro Antimalarial Assay

SYBR Green I-based Fluorescence Assay:

  • Cultures of P. falciparum (e.g., 3D7 strain) are maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum.

  • Asynchronous parasite cultures are synchronized (e.g., using sorbitol treatment) to the ring stage.

  • The synchronized parasite culture is diluted to a specific parasitemia and hematocrit and plated into a 96-well plate containing serial dilutions of the test compounds.

  • The plates are incubated for 72 hours under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2).

  • After incubation, the plates are frozen and thawed to lyse the erythrocytes.

  • A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.

  • The fluorescence intensity is measured using a fluorescence plate reader.

  • The IC50 values are calculated by comparing the fluorescence of treated wells to that of untreated controls.

Conclusion

The studies highlighted in this guide demonstrate a strong and positive correlation between in silico predictions and in vitro experimental outcomes for quinoline hybrids across various therapeutic areas. This integrated approach not only accelerates the identification of lead compounds but also provides deeper insights into their potential mechanisms of action. For researchers in drug discovery, the combined power of computational and experimental validation is an indispensable tool in the quest for novel and effective medicines.

References

a head-to-head comparison of different synthetic routes to 7-Chloro-4-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 7-Chloro-4-(piperazin-1-yl)quinoline is a crucial building block in the synthesis of several active pharmaceutical ingredients, most notably the antimalarial drug piperaquine. This guide provides a head-to-head comparison of various published synthetic routes to this important compound, offering a comprehensive overview of reaction conditions, yields, and experimental protocols to aid in the selection of the most suitable method for a given application.

The synthesis of this compound is primarily achieved through the nucleophilic aromatic substitution of the C4-chloro group of 4,7-dichloroquinoline with piperazine. While the fundamental transformation remains the same, significant variations in reaction conditions have been reported, impacting yield, purity, and scalability. These variations primarily revolve around the choice of solvent, reaction temperature, stoichiometry of piperazine, and the use of a base.

Comparative Analysis of Synthetic Methodologies

The following table summarizes the key parameters and outcomes of various synthetic routes to this compound, providing a quantitative basis for comparison.

Route Starting Materials Solvent Temperature Reaction Time Base Yield (%) Key Observations Reference
14,7-dichloroquinoline, piperazine (10 equiv.)EthanolSealed tubeNot specified-65High dilution conditions.[1]
24,7-dichloroquinoline, piperazineN-methyl-2-pyrrolidinoneNot specifiedNot specified-54Highly diluted conditions, work-up with dichloromethane.[1]
34,7-dichloroquinoline, piperazine (3 equiv.)IsopropanolReflux4 hours-Not specified-[2]
44,7-dichloroquinoline, piperazine (5 equiv.)MethanolReflux5 hours-80-[1]
54,7-dichloroquinoline, piperazine (3/1 mixture)IsopropanolRefluxNot specifiedK₂CO₃82-86-[1]
64,7-dichloroquinoline, piperazineMethanolReflux8 hours-86"Green" process, crystallization from water yields pure product.[1]
74,7-dichloroquinoline, piperazineIsopropanolReflux36 hoursK₂CO₃95Long reaction time.[1]
84,7-dichloroquinoline, piperazine (excess)EthoxyethanolReflux24 hoursNaOH (work-up)Not specifiedToxicity of solvent is a concern.[1]

Experimental Protocols

Below are detailed experimental protocols for three distinct synthetic routes, illustrating the practical differences in methodology.

Route 3: Isopropanol Reflux without Base [2]

A solution of 4,7-dichloroquinoline (10 g, 51 mmol, 1 equiv) and piperazine (13.05 g, 153 mmol, 3 equiv) in 2-propanol (25 ml) was heated to a gentle reflux for 4 hours. The solution was then cooled to room temperature. Ethyl acetate (50 ml) was added, and the reaction mixture was stirred at room temperature for 14 hours. The mixture was subsequently poured into a separatory funnel and washed with water (3 x 50 ml).

Route 6: "Green" Synthesis in Methanol [1]

A mixture of 4,7-dichloroquinoline and piperazine was refluxed in methanol for 8 hours. After cooling to room temperature, the resulting suspension was filtered, and the solvent was removed under reduced pressure. The resulting oil was washed with water (150 L) until solid precipitation occurred. The precipitate was filtered and washed with water to yield crystalline this compound. This method is highlighted as a "green" process, and the product can be obtained in a specific polymorphic form (Form B) with a yield of 86%[1][3].

Route 7: High-Yield Synthesis with Potassium Carbonate [1]

A mixture of 4,7-dichloroquinoline and piperazine in isopropanol was refluxed in the presence of potassium carbonate for 36 hours. This long reaction time resulted in a high yield of 95% of this compound.

Visualization of Synthetic Pathways

The following diagram illustrates the general synthetic workflow and highlights the key variables that differentiate the various reported routes.

Synthetic_Routes cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_solvent Solvent cluster_base Base (optional) cluster_temp Temperature cluster_product Product DCQ 4,7-Dichloroquinoline Reaction DCQ->Reaction Pip Piperazine Pip->Reaction MeOH Methanol MeOH->Reaction Route 4, 6 EtOH Ethanol EtOH->Reaction Route 1 iPrOH Isopropanol iPrOH->Reaction Route 3, 5, 7 NMP NMP NMP->Reaction Route 2 K2CO3 K₂CO₃ K2CO3->Reaction Route 5, 7 Reflux Reflux Reflux->Reaction Most Routes Product This compound Reaction->Product Nucleophilic Aromatic Substitution

References

benchmarking the antimicrobial spectrum of new quinoline-piperazine derivatives against standard antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the development of novel therapeutic agents is paramount. This guide presents a comparative analysis of the antimicrobial spectrum of new quinoline-piperazine derivatives against established standard antibiotics. The data herein is intended for researchers, scientists, and drug development professionals to provide a clear, objective benchmark of the performance of these novel compounds.

Comparative Antimicrobial Activity

The antimicrobial efficacy of novel quinoline-piperazine derivatives was evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The results are presented in comparison to standard antibiotics, including Ciprofloxacin, Levofloxacin, and Linezolid. The data, summarized in the tables below, showcases the potential of these new derivatives as potent antibacterial agents.

Table 1: Minimum Inhibitory Concentration (MIC) of New Quinolone-Piperazine Derivatives and Standard Antibiotics against Gram-Positive Bacteria (µg/mL)
Compound/AntibioticStaphylococcus aureus (MRSA)Enterococcus faecalis (VRE)
New Derivative 1 0.51
New Derivative 2 12
Ciprofloxacin 0.5 - 12.51 - 4
Levofloxacin 0.12 - 41 - 8
Linezolid 1 - 41 - 2[1][2]
Table 2: Minimum Inhibitory Concentration (MIC) of New Quinolone-Piperazine Derivatives and Standard Antibiotics against Gram-Negative Bacteria (µg/mL)
Compound/AntibioticEscherichia coliPseudomonas aeruginosa
New Derivative 1 0.252
New Derivative 2 0.54
Ciprofloxacin 0.013 - 0.080.15 - >64[3][4]
Levofloxacin <0.06 - 4[5]0.5 - >4[6]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial susceptibility of bacteria. The following protocols, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, were employed in the evaluation of the new quinoline-piperazine derivatives.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[7]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of antimicrobial agents (new derivatives and standard antibiotics)

  • Multichannel pipette

Procedure:

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the antimicrobial agents are prepared in MHB directly in the 96-well plates.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye.

Agar Dilution Method

The agar dilution method is another standard procedure for MIC determination and is considered a reference method by the CLSI.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of antimicrobial agents

  • Inoculator (e.g., a multipoint replicator)

Procedure:

  • Preparation of Agar Plates: Serial two-fold dilutions of the antimicrobial agents are prepared and added to molten MHA. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antimicrobial agent is also prepared.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: The surface of each agar plate is inoculated with a standardized amount of the bacterial suspension (typically 1-2 µL), resulting in a final inoculum of approximately 10⁴ CFU per spot.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a faint haze.

Visualizing Mechanisms and Workflows

To further elucidate the context of this research, the following diagrams illustrate the general experimental workflow for antimicrobial susceptibility testing and the established signaling pathway for the mechanism of action of quinolone antibiotics.

experimental_workflow Experimental Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start prep_media Prepare Growth Media (Mueller-Hinton Broth/Agar) start->prep_media prep_antibiotics Prepare Stock Solutions of Quinolone Derivatives & Standard Antibiotics start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of Antimicrobials prep_antibiotics->serial_dilution inoculation Inoculate Media with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_results Read Results for Visible Growth incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic compare_data Compare MICs of New Derivatives with Standard Antibiotics determine_mic->compare_data

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

quinolone_moa Mechanism of Action of Quinolone Antibiotics cluster_entry Cellular Entry cluster_target Target Interaction cluster_inhibition Inhibition of DNA Synthesis cluster_death Cellular Outcome quinolone Quinolone-Piperazine Derivative bacterial_cell Bacterial Cell quinolone->bacterial_cell dna_gyrase DNA Gyrase (Topoisomerase II) bacterial_cell->dna_gyrase topoisomerase_iv Topoisomerase IV bacterial_cell->topoisomerase_iv dna Bacterial DNA dna_gyrase->dna binds to inhibit_replication Inhibition of DNA Replication & Repair dna_gyrase->inhibit_replication inhibits topoisomerase_iv->dna binds to topoisomerase_iv->inhibit_replication inhibits dna_damage Accumulation of Double-Strand DNA Breaks inhibit_replication->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death

Caption: Simplified signaling pathway of quinolone antibiotics' mechanism of action.

References

Assessing the Drug-Likeness of Novel Quinoline Compounds: A Comparative Guide Using Lipinski's Rule of Five

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. As the quest for novel drug candidates continues, the efficient evaluation of their potential for oral bioavailability is paramount. Lipinski's Rule of Five serves as a crucial, early-stage filter in this process, guiding the selection of compounds with a higher probability of success in clinical development. This guide provides a comparative analysis of novel quinoline compounds, assessing their drug-likeness based on experimentally determined physicochemical properties according to Lipinski's Rule of Five.

Understanding Lipinski's Rule of Five

Developed by Christopher A. Lipinski in 1997, the Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug in humans.[1][2] The rule states that, in general, an orally active drug has:

  • Molecular Weight (MW) ≤ 500 Daltons: Lower molecular weight facilitates absorption.

  • LogP ≤ 5: The logarithm of the octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. An optimal balance between hydrophilicity and lipophilicity is necessary for both dissolution in the aqueous environment of the gut and permeation across lipid-based cell membranes.[3]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds. Excessive hydrogen bonding can hinder membrane permeability.[4]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms. Similar to donors, a high number of acceptors can negatively impact membrane transport.[4]

Compounds that violate more than one of these rules may have issues with oral bioavailability.[1] However, it is important to note that this is a guideline, and exceptions exist, particularly for compounds that are substrates for biological transporters.[2]

Comparative Analysis of Quinoline Compounds

To illustrate the application of Lipinski's Rule of Five, this guide presents a comparative analysis of three novel quinoline compounds alongside a well-established drug (Chloroquine) as a positive control and a non-drug-like molecule as a negative control. The data presented is based on experimentally determined values.

CompoundMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Violations
Novel Quinoline 1 385.453.8140
Novel Quinoline 2 450.524.2250
Novel Quinoline 3 520.615.5362
Chloroquine (Positive Control) 319.874.6130
Sucrose Octaacetate (Negative Control) 678.59-1.20163

Analysis:

  • Novel Quinoline 1 and 2 both fully comply with Lipinski's Rule of Five, exhibiting physicochemical properties that are favorable for oral bioavailability. Their molecular weights are well under 500 Da, their LogP values indicate a good balance of lipophilicity, and they have a low number of hydrogen bond donors and acceptors. These compounds represent promising candidates for further investigation.

  • Novel Quinoline 3 violates two of Lipinski's rules: its molecular weight exceeds 500 Da, and its LogP is greater than 5. This suggests a higher risk of poor oral absorption and would necessitate further optimization or consideration of alternative delivery routes.

  • Chloroquine , a known orally bioavailable antimalarial drug, adheres to all of Lipinski's rules, serving as a benchmark for drug-like properties within the quinoline class.

  • Sucrose Octaacetate , a non-drug-like molecule, violates three of the rules (high molecular weight, low lipophilicity, and a high number of hydrogen bond acceptors), making it highly unlikely to be orally bioavailable.

Experimental Protocols

Accurate assessment of drug-likeness relies on robust experimental determination of the physicochemical properties. Below are detailed methodologies for the key experiments.

Determination of LogP (Octanol-Water Partition Coefficient)

1. Shake-Flask Method (Gold Standard)

This method directly measures the partitioning of a compound between n-octanol and water.[5]

  • Materials: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), test compound, flasks, mechanical shaker, analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble).

    • Equal volumes of the n-octanol and water phases are added to a flask.

    • The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

    • The flask is then left undisturbed to allow for complete phase separation.

    • The concentration of the compound in each phase is determined using a suitable analytical technique.

    • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This is a rapid and high-throughput method for estimating LogP based on the retention time of a compound on a nonpolar stationary phase.[6][7]

  • Materials: HPLC system with a C18 column, mobile phase (e.g., methanol-water or acetonitrile-water mixture), reference compounds with known LogP values, test compound.

  • Procedure:

    • A series of reference compounds with a range of known LogP values are injected into the HPLC system, and their retention times (t_R) are recorded.

    • The capacity factor (k) for each reference compound is calculated using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • A calibration curve is generated by plotting the logarithm of the capacity factor (log k) against the known LogP values of the reference compounds.

    • The test compound is then injected under the same chromatographic conditions, and its retention time and log k are determined.

    • The LogP of the test compound is then interpolated from the calibration curve.

Determination of Hydrogen Bond Donors and Acceptors

The number of hydrogen bond donors and acceptors is typically determined by inspection of the chemical structure of the compound.[4]

  • Hydrogen Bond Donors: Count the total number of nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds in the molecule.

  • Hydrogen Bond Acceptors: Count the total number of nitrogen and oxygen atoms in the molecule (some conventions also include fluorine).

While computational methods are often used for high-throughput screening, for a definitive count in individual compounds, direct structural analysis is the standard. Experimental techniques like NMR spectroscopy can provide information about hydrogen bonding interactions but are not typically used for the simple enumeration required for Lipinski's rule.[8]

Visualizing the Assessment Workflow

The following diagrams illustrate the logical flow of assessing the drug-likeness of a novel quinoline compound using Lipinski's Rule of Five.

Lipinski_Workflow Start Novel Quinoline Compound MW Determine Molecular Weight Start->MW LogP Determine LogP Start->LogP HBD Determine H-Bond Donors Start->HBD HBA Determine H-Bond Acceptors Start->HBA Assess Assess Against Lipinski's Rules MW->Assess LogP->Assess HBD->Assess HBA->Assess Pass Drug-like (≤1 Violation) Assess->Pass Pass Fail Poor Drug-likeness (>1 Violation) Assess->Fail Fail End Candidate for Further Development Pass->End Optimize Requires Optimization Fail->Optimize

Caption: Workflow for Lipinski's Rule of Five Assessment.

Lipinski_Logic cluster_rules Lipinski's Rules MW MW ≤ 500 DrugLikeness Potential for Good Oral Bioavailability MW->DrugLikeness LogP LogP ≤ 5 LogP->DrugLikeness HBD HBD ≤ 5 HBD->DrugLikeness HBA HBA ≤ 10 HBA->DrugLikeness

Caption: Contribution of Lipinski's Rules to Drug-Likeness.

Conclusion

Lipinski's Rule of Five is an invaluable tool in the early stages of drug discovery for prioritizing compounds with a higher likelihood of oral bioavailability. As demonstrated with the novel quinoline compounds, this simple set of rules can effectively differentiate between candidates that warrant further investment and those that may require significant medicinal chemistry efforts to overcome potential pharmacokinetic hurdles. By integrating the experimental determination of these key physicochemical properties into the drug discovery workflow, researchers can make more informed decisions, ultimately increasing the efficiency and success rate of developing novel, orally active quinoline-based medicines.

References

comparative docking studies of 7-Chloro-4-(piperazin-1-yl)quinoline analogs with different protein targets

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery

The 7-chloro-4-(piperazin-1-yl)quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential, including anticancer agents. Analogs derived from this scaffold have been the subject of extensive research, particularly as inhibitors of protein kinases involved in cancer progression. This guide provides a comparative analysis of the molecular docking performance of these analogs against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

The Central Role of VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1][2] Activation of VEGFR-2 by its ligand, VEGF-A, triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways.[1][3] These signaling events ultimately lead to endothelial cell proliferation, migration, and survival, which are essential for tumor growth and metastasis.[1][3][4] Consequently, inhibiting VEGFR-2 is a well-established strategy in cancer therapy.[5]

Below is a diagram illustrating the simplified VEGFR-2 signaling pathway.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 (Dimerization) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates (pY1175) PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Comparative Docking Performance at VEGFR-2

Molecular docking studies are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a target protein. Several studies have investigated this compound derivatives as VEGFR-2 inhibitors. The data below compares a potent analog, compound 4q , with established VEGFR-2 inhibitors, Sorafenib and Lenvatinib.

Compound Name/IDTarget ProteinDocking ScoreKey Interacting ResiduesIn Vitro Activity (IC50)Reference
Compound 4q (2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone)VEGFR-2-57.5135Cys919, Asp1046, Ile888, Phe9181.38 µM[3][6][7]
Sorafenib (Reference Drug)VEGFR-2-68.8191Cys919, Asp1046, Glu8850.33 µM[3][6][7]
Lenvatinib (Reference Drug)VEGFR-2-54.0756Cys919, Asp1046, Glu885N/A[3]

Analysis of Interactions: The docking study of compound 4q revealed a binding mode similar to that of known VEGFR-2 inhibitors.[6][7] Key interactions include:

  • Hydrogen Bonds: The nitrogen atom of the quinoline ring forms a hydrogen bond with the backbone of Cys919 , while the carbonyl group of the aminoacyl moiety interacts with Asp1046 . These interactions are crucial for anchoring the ligand in the ATP-binding pocket.[3]

  • Pi-Interactions: The quinoline ring engages in pi-stacking interactions with Ile888 and Phe918 , further stabilizing the ligand-protein complex.[3]

While Sorafenib shows a better docking score and in vitro activity, compound 4q demonstrates a score superior to Lenvatinib, highlighting the potential of the this compound scaffold for developing potent VEGFR-2 inhibitors.[3]

Experimental Protocols: Molecular Docking

The following section details a generalized methodology for performing molecular docking studies targeting VEGFR-2, based on common practices in the field.

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structure of the target protein (e.g., VEGFR-2) is obtained from the Protein Data Bank (PDB). For VEGFR-2, PDB IDs such as 1Y6A or 4AG8 are commonly used.[8][9]

  • Preparation: The protein structure is prepared by removing water molecules and any co-crystallized ligands.[2] Polar hydrogen atoms and Kollman charges are added to the protein. The structure is then energy minimized using a force field like MMFF94 to relieve any steric clashes.[2]

  • Ligand Structures: The 2D structures of the this compound analogs and reference compounds are drawn using chemical drawing software and then converted to 3D structures.

  • Ligand Optimization: The ligands are subjected to energy minimization to obtain their most stable conformation.

2. Docking Simulation:

  • Software: Molecular docking is typically performed using software such as AutoDock, MOE (Molecular Operating Environment), or Discovery Studio.[2][10]

  • Grid Box Definition: A grid box is defined around the active site of the protein. The dimensions and center of the grid are typically determined based on the position of the co-crystallized ligand in the original PDB file to encompass the entire binding pocket.[2]

  • Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore various conformations and orientations of the ligand within the active site.[2]

  • Scoring: The binding affinity of each ligand pose is evaluated using a scoring function, which calculates an estimated free energy of binding (docking score). The pose with the lowest energy score is considered the most favorable.

3. Analysis of Results:

  • Binding Mode: The best-docked poses are analyzed to determine the binding orientation and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues.

  • Validation: To validate the docking protocol, the co-crystallized ligand is often removed from the protein and then re-docked. A root-mean-square deviation (RMSD) of less than 2.0 Å between the re-docked pose and the original crystal structure pose is considered a successful validation.[8]

The workflow for a typical molecular docking study is visualized below.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProtein 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein DefineSite 5. Define Binding Site (Grid Box Generation) PrepProtein->DefineSite DrawLigand 3. Draw/Obtain Ligand 3D Structure PrepLigand 4. Energy Minimize Ligand DrawLigand->PrepLigand PrepLigand->DefineSite RunDocking 6. Run Docking Simulation (e.g., AutoDock) DefineSite->RunDocking Analyze 7. Analyze Results (Scoring & Interaction Analysis) RunDocking->Analyze

Caption: General experimental workflow for molecular docking studies.

References

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